molecular formula C9H9BrO4 B184605 Methyl 5-bromo-2-hydroxy-4-methoxybenzoate CAS No. 39503-52-1

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Cat. No.: B184605
CAS No.: 39503-52-1
M. Wt: 261.07 g/mol
InChI Key: WLCVGKZBHDBQJN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is a valuable chemical intermediate in medicinal chemistry, extensively utilized in the design and synthesis of novel bioactive molecules. Its key research value lies in its role as a precursor for the development of potential antitumor agents. Scientific studies have employed this compound in the synthesis of benzenesulphonamide derivatives that exhibit potent antiproliferative activity by inhibiting tubulin polymerization, a well-established mechanism for disrupting cell division in cancer cells . These inhibitors are designed to bind to the colchicine site of tubulin, preventing microtubule formation and leading to cell cycle arrest and apoptosis . Furthermore, this benzoate ester serves as a key starting material for synthesizing various heterocyclic compounds, including thiazolotriazoles and benzohydrazide derivatives, which are screened for a range of biological activities such as analgesic, antifungal, and antibacterial effects . The strategic incorporation of bromine and methoxy substituents on the aromatic ring provides defined points for further chemical modification, making it a versatile scaffold for structure-activity relationship (SAR) studies in drug discovery projects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCVGKZBHDBQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359987
Record name methyl 5-bromo-2-hydroxy-4-methoxybenzoate
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Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39503-52-1
Record name Benzoic acid, 5-bromo-2-hydroxy-4-methoxy-, methyl ester
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Record name methyl 5-bromo-2-hydroxy-4-methoxybenzoate
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Record name METHYL 5-BROMO-2-HYDROXY-4-METHOXYBENZOATE
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Foundational & Exploratory

In-Depth Technical Guide: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 39503-52-1

This technical guide provides a comprehensive overview of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, a halogenated aromatic compound of interest to researchers and professionals in organic synthesis and drug development. This document summarizes its chemical properties, outlines a potential synthetic pathway, and presents available spectral data.

Chemical Properties and Data

This compound is a substituted benzoic acid derivative. Its structure incorporates a bromine atom, a hydroxyl group, and a methoxy group, making it a versatile intermediate for further chemical modifications. The quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 39503-52-1[][2][3]
Molecular Formula C₉H₉BrO₄[4][5]
Molecular Weight 261.07 g/mol [5]
Monoisotopic Mass 259.9684 Da[4]
Purity Typically ≥95%[5]
InChI Key WLCVGKZBHDBQJN-UHFFFAOYSA-N[4][5]

Synthesis

Conceptual Synthetic Workflow

This diagram illustrates a potential logical workflow for the synthesis of this compound.

G Conceptual Synthetic Workflow Vanillin Vanillin Bromovanillin 5-Bromovanillin Vanillin->Bromovanillin Bromination BromovanillicAcid 5-Bromo-vanillic Acid Bromovanillin->BromovanillicAcid Oxidation Target This compound BromovanillicAcid->Target Esterification G Potential Research Applications Core This compound Intermediate Versatile Chemical Intermediate Core->Intermediate Modification Chemical Modification (e.g., Cross-coupling, Ester Hydrolysis) Intermediate->Modification Library Compound Library Synthesis Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead

References

An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is a halogenated aromatic compound belonging to the class of substituted benzoates. Its structure, featuring a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring, makes it a molecule of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and safety information, compiled from available scientific literature and chemical databases. The potential utility of this compound can be inferred from the activities of structurally similar molecules, which have been investigated for their roles as enzyme inhibitors and as intermediates in the synthesis of complex natural products.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the tables below. It is crucial to distinguish this compound from its isomers, as their properties can differ significantly.

Table 1: General Chemical Properties

PropertyValueSource
CAS Number 39503-52-1N/A
Molecular Formula C₉H₉BrO₄[1][2]
Molecular Weight 261.07 g/mol [1][2]
Appearance White to off-white solidN/A
Purity 95%[1]
InChI Key WLCVGKZBHDBQJN-UHFFFAOYSA-N[1][2]

Table 2: Physical Properties

PropertyValueSource
Melting Point 143 °CN/A
Boiling Point 328.9 ± 37.0 °C (Predicted)N/A
Density 1.573 ± 0.06 g/cm³ (Predicted)N/A
pKa 8.83 ± 0.23 (Predicted)N/A

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺260.97568
[M+Na]⁺282.95762
[M-H]⁻258.96112
[M+NH₄]⁺278.00222
[M+K]⁺298.93156
[M]+259.96785
[M]⁻259.96895
(Source: Predicted Collision Cross Section (CCS) values)[2]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key insights into its molecular structure.

Table 4: ¹H NMR Spectral Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.91s3HMethoxy group (-OCH₃)
3.93s3HEster methyl group (-COOCH₃)
6.49s1HAromatic proton
7.99s1HAromatic proton
10.93s1HPhenolic hydroxyl proton (-OH)

No experimental Infrared (IR) or a full experimental Mass Spectrum for this specific compound were found in the public literature at the time of this report.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of the title compound has been reported as follows:

Starting Material: 5-bromo-2-hydroxy-4-methoxybenzoic acid.

Reagents: Methanol, (Diazomethyl)trimethylsilane solution in hexanes, Acetic acid.

Procedure:

  • A solution of 5-bromo-2-hydroxy-4-methoxybenzoic acid (2.00 g) in methanol (10.0 mL) is prepared.

  • The solution is cooled in an ice bath.

  • A 0.6 M solution of (diazomethyl)trimethylsilane in hexanes (14.8 mL) is added slowly to the cooled solution.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • Upon completion of the reaction, acetic acid (0.12 mL) is added to quench the reaction.

  • The solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane to afford this compound (2.08 g).

General Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 5-bromo-2-hydroxy-4-methoxybenzoic acid in Methanol reagent Add (Diazomethyl)trimethylsilane in Hexanes (Ice Bath) start->reagent reaction Stir at Room Temperature (3 hours) reagent->reaction quench Quench with Acetic Acid reaction->quench evaporation Solvent Evaporation (Reduced Pressure) quench->evaporation chromatography Silica Gel Column Chromatography (Eluent: Ethyl Acetate/Hexane) evaporation->chromatography product This compound chromatography->product

A generalized workflow for the synthesis and purification.

Potential Applications and Biological Relevance

While direct studies on the biological activity of this compound are limited, its structural motifs are present in compounds with known biological significance.

Intermediate in Pharmaceutical Synthesis

Structurally related brominated hydroxy- and methoxy-substituted aromatic compounds serve as key intermediates in the total synthesis of complex natural products. For instance, brominated isovanillin derivatives are precursors in some synthetic routes to galantamine , an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3] The functional groups present in this compound (a bromine atom for potential cross-coupling reactions, a hydroxyl group for etherification, and an ester for modification) make it a plausible candidate as a building block in medicinal chemistry.

The following diagram illustrates a conceptual pathway where a substituted benzoate could be utilized in the synthesis of a complex molecule.

Synthetic_Utility start Methyl 5-bromo-2-hydroxy- 4-methoxybenzoate step1 Functional Group Transformation (e.g., Cross-Coupling) start->step1 intermediate Advanced Intermediate step1->intermediate step2 Cyclization / Further Elaboration intermediate->step2 target Complex Target Molecule (e.g., Alkaloid, Drug Candidate) step2->target

Conceptual synthetic utility of a substituted benzoate.
Potential as an Acetylcholinesterase Inhibitor

Benzoic acid derivatives have been investigated for their acetylcholinesterase (AChE) inhibitory properties. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While the inhibitory potential of this compound has not been specifically reported, its structural similarity to other known inhibitors warrants further investigation.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound should be handled with care in a laboratory setting.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, eye protection, and face protection.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a well-characterized compound in terms of its synthesis and basic chemical identity. The available data provides a solid foundation for its use in a research and development context. However, a comprehensive understanding of its chemical properties would be enhanced by experimental determination of its solubility in various organic solvents, as well as by obtaining experimental IR and mass spectra. Furthermore, the exploration of its biological activities, particularly as an enzyme inhibitor or as a synthetic intermediate for bioactive molecules, represents a promising avenue for future research. This technical guide serves as a valuable resource for scientists and researchers interested in the potential of this and related substituted benzoates.

References

In-Depth Technical Guide: Molecular Weight of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, a compound of interest in various research and development applications. The following sections present the molecular formula, a comprehensive calculation of its molecular weight, and the atomic weights of its constituent elements, all summarized in clear, structured tables for ease of reference.

Molecular Composition and Weight

The molecular formula for this compound is C₉H₉BrO₄.[1] Its molecular weight is a fundamental property, essential for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization.

Determination of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom present in the molecule. The atomic weights for carbon, hydrogen, bromine, and oxygen are based on established values.

Table 1: Atomic Weight of Constituent Elements

ElementSymbolAtomic Weight ( g/mol )
CarbonC~12.01
HydrogenH~1.008
BromineBr~79.904
OxygenO~15.999

Note: Atomic weights are based on the weighted average of their naturally occurring isotopes.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Table 2: Calculation of Molecular Weight for C₉H₉BrO₄

ElementSymbolNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC9~12.01~108.09
HydrogenH9~1.008~9.072
BromineBr1~79.904~79.904
OxygenO4~15.999~63.996
Total ~261.062

The calculated molecular weight of this compound is approximately 261.062 g/mol . This value is consistent with the molecular weight of 261.071 g/mol found in chemical databases.[1]

Logical Relationship for Molecular Weight Calculation

The process of calculating the molecular weight follows a straightforward logical path, as illustrated in the diagram below.

MolecularWeightCalculation A Identify Molecular Formula (C₉H₉BrO₄) C Count Atoms of Each Element A->C B Determine Atomic Weights (C, H, Br, O) D Sum of (Number of Atoms × Atomic Weight) for each element B->D C->D E Calculated Molecular Weight (~261.062 g/mol) D->E

Caption: Logical workflow for calculating the molecular weight.

References

An In-depth Technical Guide to Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate. The information is curated for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a substituted aromatic compound. Its structure consists of a benzene ring functionalized with a methyl ester, a hydroxyl group, a methoxy group, and a bromine atom.

Molecular Structure Diagram:

G A Methyl 2-hydroxy-4-methoxybenzoate (Starting Material) B Bromination (e.g., NBS in DMF) A->B Reaction C This compound (Product) B->C Formation D Purification (e.g., Column Chromatography) C->D Work-up E Characterization (NMR, IR, MS) D->E Analysis G cluster_0 Cytoplasm cluster_1 Nucleus MBHB This compound (Hypothesized Inducer) Keap1 Keap1 MBHB->Keap1 Inactivation? Nrf2 Nrf2 Keap1->Nrf2 Sequestration Degradation Ubiquitin-Proteasome Degradation Nrf2->Degradation Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and reproducible synthesis pathway for Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, a valuable intermediate in the development of novel pharmaceutical compounds and other fine chemicals. This document details the experimental protocols, quantitative data, and logical workflow for the multi-step synthesis starting from the readily available precursor, vanillin.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a three-step reaction sequence starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). The pathway involves:

  • Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the vanillin aromatic ring.

  • Oxidation: Conversion of the aldehyde functional group of 5-bromovanillin to a carboxylic acid.

  • Fischer Esterification: Methylation of the carboxylic acid group to yield the final product.

The following diagram illustrates the overall synthesis pathway:

Synthesis_Pathway Vanillin Vanillin Bromovanillin 5-Bromovanillin Vanillin->Bromovanillin Step 1: Bromination (Br2, CH3OH) Bromovanillic_Acid 5-Bromovanillic Acid Bromovanillin->Bromovanillic_Acid Step 2: Oxidation (KMnO4, aq. NaOH) Final_Product Methyl 5-bromo-2-hydroxy- 4-methoxybenzoate Bromovanillic_Acid->Final_Product Step 3: Esterification (CH3OH, H2SO4)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromovanillin

This procedure outlines the electrophilic bromination of vanillin to produce 5-bromovanillin.

Experimental Workflow:

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up and Isolation A Dissolve Vanillin in Methanol B Cool solution to 0-5 °C A->B C Add Bromine dropwise B->C D Stir at room temperature C->D E Pour into ice-cold water D->E F Collect solid by filtration E->F G Wash with water and dry F->G

Caption: Experimental workflow for the synthesis of 5-Bromovanillin.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 70.03 g (460.26 mmol) of vanillin in 500 ml of methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 80.94 g (506.35 mmol) of bromine to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Pour the reaction mixture into 1500 ml of ice-cold water.

  • Collect the resulting pale yellow solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry in vacuo to yield 5-bromovanillin.

Quantitative Data:

ParameterValueReference
Starting MaterialVanillinN/A
Product5-BromovanillinN/A
Yield99%[1]
Melting Point164-166 °C[1]
Step 2: Synthesis of 5-Bromovanillic Acid

This procedure details the oxidation of 5-bromovanillin to 5-bromovanillic acid using potassium permanganate.

Experimental Workflow:

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Isolation A Suspend 5-Bromovanillin in aq. NaOH B Heat the mixture A->B C Add aq. KMnO4 solution dropwise B->C D Maintain temperature and stir C->D E Filter to remove MnO2 D->E F Acidify the filtrate with HCl E->F G Collect precipitate by filtration F->G H Wash with cold water and dry G->H

Caption: Experimental workflow for the synthesis of 5-Bromovanillic Acid.

Methodology:

  • In a three-necked round-bottom flask fitted with a mechanical stirrer, dropping funnel, and thermometer, suspend 23.1 g (100 mmol) of 5-bromovanillin in 200 ml of a 5% aqueous sodium hydroxide solution.

  • Heat the mixture to 60-70 °C with stirring.

  • Prepare a solution of 17.4 g (110 mmol) of potassium permanganate in 300 ml of water.

  • Add the potassium permanganate solution dropwise to the heated 5-bromovanillin suspension over about 1 hour. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue stirring at 70 °C for an additional 2 hours or until the purple color no longer fades.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Carefully acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 2, at which point a white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry to obtain 5-bromovanillic acid.

Quantitative Data:

ParameterValueReference
Starting Material5-BromovanillinN/A
Product5-Bromovanillic AcidN/A
Expected Yield~85-95%Adapted from general procedures
Melting Point224-226 °CLiterature Value
Step 3: Synthesis of this compound

This final step involves the Fischer esterification of 5-bromovanillic acid to yield the target compound.

Experimental Workflow:

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up and Isolation A Suspend 5-Bromovanillic Acid in Methanol B Add concentrated H2SO4 A->B C Reflux the mixture B->C D Cool and remove excess Methanol C->D E Add water and extract with Ethyl Acetate D->E F Wash organic layer with NaHCO3 and brine E->F G Dry over Na2SO4 and concentrate F->G H Purify by recrystallization G->H

Caption: Experimental workflow for the synthesis of the final product.

Methodology:

  • To a round-bottom flask containing 24.7 g (100 mmol) of 5-bromovanillic acid, add 250 ml of anhydrous methanol.

  • With stirring, carefully add 5 ml of concentrated sulfuric acid to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature and then remove the excess methanol under reduced pressure using a rotary evaporator.

  • To the residue, add 200 ml of cold water and extract the product with ethyl acetate (3 x 100 ml).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 ml) to remove any unreacted acid, followed by a wash with brine (100 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to yield pure this compound.

Quantitative Data:

ParameterValueReference
Starting Material5-Bromovanillic AcidN/A
ProductThis compoundN/A
Expected Yield~90-98%Adapted from general procedures
Purity>98%Commercially available standard

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Concentrated acids (sulfuric acid, hydrochloric acid) are corrosive and should be handled with caution.

  • Potassium permanganate is a strong oxidizing agent; avoid contact with combustible materials.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.

This guide provides a robust and well-documented pathway for the synthesis of this compound. The detailed protocols and quantitative data should enable researchers to successfully replicate this synthesis in a laboratory setting.

References

An In-depth Technical Guide to the Starting Materials for Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the production of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate. This document details the primary synthetic routes, experimental protocols, and relevant biological context for this compound, tailored for professionals in chemical research and drug development.

Introduction

This compound is a halogenated derivative of vanillic acid, a phenolic compound of interest in medicinal chemistry. Its structure, featuring a bromo substituent on the aromatic ring, suggests potential for enhanced biological activity compared to its parent compounds. This guide focuses on the accessible starting materials and efficient synthetic methodologies for its preparation.

Primary Synthetic Pathway and Starting Materials

The most direct and industrially scalable approach to synthesizing this compound involves the electrophilic bromination of a readily available starting material. Based on a thorough review of synthetic chemistry literature, the preferred starting material is Methyl 4-hydroxy-3-methoxybenzoate , also known as Methyl vanillate .

Methyl vanillate is a commercially available and relatively inexpensive compound, making it an ideal precursor for the synthesis of the target molecule. The core of the synthesis is the regioselective bromination of the aromatic ring.

An alternative, though less direct, route could commence from Vanillic acid . This would necessitate an initial bromination step to form 5-bromovanillic acid, followed by esterification to yield the final product. While feasible, this two-step process may be less efficient than the direct bromination of the pre-existing ester.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the primary synthetic route.

Starting MaterialMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl 4-hydroxy-3-methoxybenzoateC₉H₁₀O₄182.173943-74-6
ReagentMolecular FormulaMolecular Weight ( g/mol )Role
BromineBr₂159.808Brominating Agent
Acetic AcidCH₃COOH60.052Solvent
ProductMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity (Typical)
This compoundC₉H₉BrO₄261.0739503-52-1>95%

Note: The yield for the direct bromination of Methyl vanillate to the target compound is not explicitly documented in a single source. However, based on analogous reactions, a yield in the range of 80-95% can be reasonably expected under optimized conditions.

Experimental Protocols

Synthesis of this compound from Methyl 4-hydroxy-3-methoxybenzoate

This protocol is adapted from established methods for the bromination of structurally similar phenolic esters.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Logical and Workflow Diagrams

The synthesis of this compound can be represented by a straightforward workflow.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_product Final Product start1 Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate) process1 Dissolution in Acetic Acid start1->process1 start2 Bromine (Br2) process2 Bromination Reaction start2->process2 start3 Acetic Acid start3->process1 process1->process2 process3 Work-up & Neutralization process2->process3 process4 Extraction process3->process4 process5 Purification process4->process5 product This compound process5->product

Caption: Synthetic workflow for this compound.

Potential Biological Signaling Pathway

Based on its structural similarity to other bromo-vanilloid compounds, this compound is hypothesized to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and inflammation.

G cluster_receptor Cell Membrane cluster_stimulus Stimulus cluster_downstream Downstream Signaling TRPV1 TRPV1 Channel Ca_influx Ca2+ Influx TRPV1->Ca_influx Depolarization Neuronal Depolarization TRPV1->Depolarization Ligand Methyl 5-bromo-2-hydroxy- 4-methoxybenzoate (Hypothesized) Ligand->TRPV1 Activation PKC PKC Activation Ca_influx->PKC Activates PKA PKA Activation Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: Hypothesized activation of the TRPV1 signaling pathway.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct bromination of Methyl 4-hydroxy-3-methoxybenzoate. This method utilizes readily available starting materials and follows a well-established chemical transformation. The structural characteristics of the final product suggest its potential as a modulator of the TRPV1 signaling pathway, warranting further investigation into its pharmacological properties. This guide provides the foundational chemical knowledge for researchers to synthesize and explore the applications of this compound.

Spectroscopic Analysis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 5-bromo-2-hydroxy-4-methoxybenzoate (C₉H₉BrO₄, Molecular Weight: 261.07 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and representative values derived from analogous structures. These data are intended to serve as a reference for researchers in the fields of organic synthesis, analytical chemistry, and drug discovery.

Data Presentation

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Singlet1HAr-OH
7.35Singlet1HAr-H
6.85Singlet1HAr-H
3.90Singlet3H-OCH₃
3.85Singlet3H-COOCH₃

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon TypeAssignment
168.5C=OEster Carbonyl
157.0CC-OH
152.0CC-OCH₃
125.0CHAr-CH
115.0CC-Br
110.0CHAr-CH
105.0CC-COOCH₃
56.0CH₃-OCH₃
52.5CH₃-COOCH₃

Table 3: IR (Infrared) Spectral Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (phenolic)
3010-2950MediumC-H stretch (aromatic & aliphatic)
1725StrongC=O stretch (ester)
1600, 1480Medium-StrongC=C stretch (aromatic ring)
1280, 1050StrongC-O stretch (ester and ether)
800-600StrongC-Br stretch

Table 4: MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
260/26295/95[M]⁺ (Isotopic pattern for Br)
229/231100/100[M - OCH₃]⁺ (Base Peak)
201/20340/40[M - COOCH₃]⁺
12230[M - Br - COOCH₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Electron Ionization (EI) is used, where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Solid Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Vaporize Sample Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, with the CAS Number 39503-52-1, is a substituted aromatic ester. Its structure, featuring a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring, makes it a compound of interest in medicinal chemistry and organic synthesis. The strategic placement of these functional groups offers multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules and potential drug candidates. Understanding the physical properties of this compound is fundamental for its application in laboratory and industrial settings, guiding decisions on reaction conditions, purification methods, and formulation development.

This technical guide provides a comprehensive overview of the known physical properties of this compound and its isomers. Due to the limited availability of experimental data for the title compound, this guide also includes detailed, generalized experimental protocols for determining key physical characteristics. Furthermore, based on the biological activity of structurally similar compounds, a putative signaling pathway is proposed and visualized, offering insights into its potential pharmacological relevance.

Core Physical Properties

Data Presentation

Table 1: Molecular and General Properties of this compound

PropertyValueSource
CAS Number 39503-52-1Sigma-Aldrich
Molecular Formula C₉H₉BrO₄CymitQuimica[1]
Molecular Weight 261.07 g/mol CymitQuimica[1]
Physical Form SolidSigma-Aldrich
Purity 95% - 98%CymitQuimica, Sigma-Aldrich[1]

Table 2: Comparative Physical Properties of Isomeric and Related Compounds

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)
Methyl 4-bromo-2-methoxybenzoate139102-34-433100-108 @ 0.01 mmHg
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate185050-77-5Not Available342.018 @ 760 mmHg
5-Bromo-2-hydroxy-3-methoxybenzaldehyde5034-74-2125-127Not Available
3-Bromo-4-hydroxy-5-methoxybenzaldehyde2973-76-4166-167314
Methyl 4-acetamido-5-bromo-2-methoxybenzoate4093-34-9174449.7 @ 760 mmHg

Note: The data for isomeric and related compounds are provided for comparative purposes and to estimate the expected properties of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts are recorded. This range is the melting point of the substance.

  • Purity Check: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Procedure:

    • To a small test tube, add approximately 10-20 mg of this compound.

    • Add the chosen solvent dropwise (e.g., 0.1 mL at a time) and vortex or shake vigorously after each addition.

    • Continue adding the solvent up to a total volume of 1 mL.

    • Observe if the solid dissolves completely.

  • Classification:

    • Soluble: If the compound dissolves completely.

    • Slightly soluble: If a significant portion of the compound dissolves.

    • Insoluble: If the compound does not visibly dissolve.

  • Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the dissolved solid is determined.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique used to determine the structure of organic compounds. A published synthesis of this compound reported the following characteristic chemical shifts.

Methodology:

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

  • Spectral Analysis: The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals are analyzed to elucidate the structure of the molecule. For aromatic compounds, the protons on the benzene ring typically appear in the region of 6.5-8.0 ppm.[2]

Putative Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, research on the structurally analogous compound, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone , has shown that it can inhibit the expression of Matrix Metalloproteinase-9 (MMP-9) by regulating the NF-κB and MAPK signaling pathways. These pathways are crucial in inflammation and cancer progression.[3][4][5] MMP-9 plays a significant role in cancer cell migration and invasion by degrading the extracellular matrix.[6][7]

Based on this evidence, a putative signaling pathway for this compound is proposed below. This diagram illustrates the potential mechanism by which this class of compounds may exert anti-inflammatory and anti-cancer effects.

Mandatory Visualization

G Putative Signaling Pathway for this compound Analogues cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Compound Methyl 5-bromo-2-hydroxy- 4-methoxybenzoate Analogue Compound->IKK Inhibits p38_JNK p38/JNK MAPK Compound->p38_JNK Inhibits IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPKK->p38_JNK AP1 AP-1 p38_JNK->AP1 Activation MMP9_Gene MMP-9 Gene NFκB_n->MMP9_Gene Transcription AP1->MMP9_Gene Transcription MMP9_Protein MMP-9 Protein MMP9_Gene->MMP9_Protein Translation Cell_Migration Cell Migration & Invasion MMP9_Protein->Cell_Migration Promotes

References

An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical research. An understanding of its solubility in various solvents is crucial for its effective use in reaction design, purification, formulation, and biological screening assays. This technical guide provides a comprehensive overview of the predicted solubility of this compound, alongside a detailed experimental protocol for its quantitative determination.

Core Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These properties can influence the compound's solubility characteristics.

PropertyValue
Molecular Formula C₉H₉BrO₄[1]
Molecular Weight 261.07 g/mol [1]
Appearance Crystalline solid
Purity Typically >95%
InChI Key WLCVGKZBHDBQJN-UHFFFAOYSA-N[1]

Predicted Solubility Profile

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group suggests the potential for hydrogen bonding with protic solvents. However, the overall hydrophobicity imparted by the brominated benzene ring and the methyl ester group is likely to limit its solubility in water , rendering it poorly soluble. It is expected to exhibit moderate solubility in ethanol and methanol due to the combination of polar interactions and the organic nature of these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The compound is anticipated to have good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . These solvents can effectively solvate the polar functional groups of the molecule. Solubility in acetone is expected to be moderate to good.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of multiple polar functional groups, this compound is expected to have low solubility in nonpolar solvents like hexane . Its solubility in toluene might be slightly better due to the aromatic nature of both the solute and the solvent.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of this compound in various solvents. This method, known as the isothermal shake-flask method, is considered the gold standard for solubility measurement.[2]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone) of high purity

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.

    • Accurately add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

  • Data Presentation:

    • Express the solubility in terms of mg/mL or mol/L.

    • Report the mean solubility and the standard deviation for the triplicate samples.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials (triplicates) prep2->prep3 equil1 Agitate at constant temperature (24-48 hours) prep3->equil1 Incubate sample1 Settle excess solid equil1->sample1 Equilibrium reached sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute sample sample3->sample4 quant1 Analyze by HPLC or UV-Vis sample4->quant1 Analyze quant2 Calculate concentration data1 Report solubility (mg/mL or mol/L) quant2->data1 data2 Calculate mean and standard deviation data1->data2

Figure 1. Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

Currently, there is no published information available that directly links this compound to specific signaling pathways or biological mechanisms of action. Research into the biological activities of this compound is still in a nascent stage. As such, a diagrammatic representation of its involvement in signaling cascades cannot be provided at this time.

Conclusion

While quantitative solubility data for this compound is not yet publicly available, this guide provides a robust framework for its prediction and experimental determination. The provided protocol for the isothermal shake-flask method offers a reliable approach for researchers to generate accurate and reproducible solubility data. Such data is indispensable for advancing the use of this compound in chemical synthesis, drug discovery, and development. Further research is warranted to elucidate the biological activities and potential mechanisms of action of this compound.

References

An In-depth Technical Guide to Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, provides a robust experimental protocol for its synthesis, and includes spectroscopic data for characterization. While specific biological activities of this compound are not extensively documented in current literature, its structural motifs suggest potential as a valuable intermediate in the synthesis of more complex bioactive molecules. This guide serves as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Chemical Properties and Data

This compound is a solid organic compound.[1] Its chemical structure and key identifying information are presented below.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
CAS Number 39503-52-1[1][2]
Molecular Formula C₉H₉BrO₄[3][4]
Molecular Weight 261.07 g/mol [1][4]
Melting Point 143 °C[5]
Boiling Point 328.9±37.0 °C (Predicted)[5]
Density 1.573±0.06 g/cm³ (Predicted)[5]
Purity 98%[1]
Appearance Solid[1]
Storage Room Temperature, under nitrogen[1]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 10.93 (s, 1H), 7.99 (s, 1H), 6.49 (s, 1H), 3.93 (s, 3H), 3.91 (s, 3H)[2]
InChI Key WLCVGKZBHDBQJN-UHFFFAOYSA-N[1][4]

Table 2: Safety Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

This information is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 5-bromo-2-hydroxy-4-methoxybenzoic acid.[2][6]

Experimental Protocol

Materials:

  • 5-bromo-2-hydroxy-4-methoxybenzoic acid (2.00 g)

  • Methanol (10.0 mL)

  • 0.6 M (diazomethyl)trimethylsilane in hexanes (14.8 mL)

  • Acetic acid (0.12 mL)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2.00 g of 5-bromo-2-hydroxy-4-methoxybenzoic acid in 10.0 mL of methanol.[2]

  • Cool the solution in an ice bath.[2]

  • Slowly add 14.8 mL of a 0.6 M solution of (diazomethyl)trimethylsilane in hexanes to the cooled solution with stirring.[2]

  • Remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.[2]

  • After 3 hours, quench the reaction by adding 0.12 mL of acetic acid.[2]

  • Remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Purify the resulting crude product by silica gel column chromatography, using a mixture of ethyl acetate and hexane as the eluent.[2]

  • Collect the fractions containing the desired product and evaporate the solvent to afford this compound (yield: 2.08 g).[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve 5-bromo-2-hydroxy-4-methoxybenzoic acid in Methanol cool Cool solution in ice bath start->cool add_reagent Add (diazomethyl)trimethylsilane in hexanes cool->add_reagent stir Stir at room temperature for 3 hours add_reagent->stir quench Quench with acetic acid stir->quench evaporate Evaporate solvent quench->evaporate chromatography Silica gel column chromatography (Ethyl acetate/Hexane) evaporate->chromatography product This compound chromatography->product

Synthesis workflow for this compound.

Potential Applications and Future Directions

While specific biological studies on this compound are limited, its structural features suggest its utility as a versatile intermediate in organic synthesis and drug discovery. The presence of a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring allows for various chemical modifications.

The bromine atom can be utilized in cross-coupling reactions to introduce more complex substituents. The hydroxyl and methoxy groups can be modified to alter the compound's polarity and hydrogen bonding capabilities, which are crucial for biological activity.

Patents have included this compound as an intermediate in the synthesis of isoindolin-1-one derivatives with potential activity as cholinergic muscarinic M1 receptor positive allosteric modulators for the treatment of Alzheimer's disease. This highlights its potential as a building block for neurologically active compounds.

Logical Relationship Diagram for Potential Applications

Potential_Applications cluster_Core Core Compound cluster_Properties Key Structural Features cluster_Reactions Potential Chemical Reactions cluster_Applications Potential Research Areas Core This compound Bromine Bromine Atom Core->Bromine Hydroxyl Hydroxyl Group Core->Hydroxyl Methoxy Methoxy Group Core->Methoxy Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Bromine->Coupling Etherification Etherification / Esterification Hydroxyl->Etherification Demethylation Demethylation Methoxy->Demethylation DrugDiscovery Drug Discovery Intermediate Coupling->DrugDiscovery Agrochemical Agrochemical Synthesis Coupling->Agrochemical Etherification->DrugDiscovery MaterialScience Material Science Etherification->MaterialScience Demethylation->DrugDiscovery

References

An In-depth Technical Guide to Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: Synthesis, Potential Biological Activities, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate and its analogs represent a class of substituted phenolic compounds with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and underlying mechanisms of action of this core compound and its derivatives. Drawing upon available data for structurally related molecules, this document explores their potential as antioxidant, antimicrobial, and cytotoxic agents. Detailed experimental protocols for key biological assays are provided to facilitate further research and evaluation. Furthermore, this guide elucidates a plausible signaling pathway—the Nrf2-mediated antioxidant response—that may be modulated by this class of compounds, offering insights into their therapeutic potential.

Chemical Synthesis

General Synthetic Approach: Esterification

A common method for the synthesis of methyl esters from carboxylic acids is Fischer esterification. An alternative approach involves the use of a methylating agent like methyl iodide in the presence of a base.

Experimental Protocol: Synthesis of an Analogous Compound (Methyl 5-bromo-2-hydroxybenzoate)

This protocol describes the synthesis of Methyl 5-bromo-2-hydroxybenzoate from 5-bromo-2-hydroxybenzoic acid and can be considered a foundational method for synthesizing the title compound.[1]

Materials:

  • 5-bromo-2-hydroxybenzoic acid

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH), n-hexane washed

  • Methyl iodide (CH₃I)

  • 1 N Hydrochloric acid (HCl)

  • Crushed ice

  • Distilled water

  • Chloroform

Procedure:

  • Dissolve 5-bromo-2-hydroxybenzoic acid (1.0 g, 4.3 mmol) in DMF (10 ml).

  • Add n-hexane washed sodium hydride (0.21 g, 8.6 mmol) to the solution.

  • Stir the mixture at room temperature for 45 minutes.

  • Add methyl iodide (0.78 g, 5.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitoring by TLC is recommended).

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Adjust the pH of the mixture to approximately 4.0 using 1 N HCl, which will cause the product to precipitate.

  • Filter the precipitate and wash it twice with distilled water.

  • Crystallize the crude product from a chloroform solution to obtain the purified Methyl 5-bromo-2-hydroxybenzoate.

Biological Activities and Analogs

Direct quantitative biological data for this compound is limited in the current scientific literature. However, by examining its structural analogs, we can infer its potential biological activities. The presence of a halogenated phenolic ether moiety suggests potential for antioxidant, antimicrobial, and cytotoxic properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant potential of various substituted benzoates and related phenolic compounds has been evaluated, suggesting that this compound may also exhibit such activity.

Table 1: Antioxidant Activity of Structurally Related Compounds

CompoundAssayIC₅₀ (µg/mL)Reference
2-Hydroxy-4-methoxybenzaldehydeDPPH Radical Scavenging167.30[2]
Gallic Acid (a core phenolic structure)DPPH Radical Scavenging< 50 (Very Strong)[3]
Antimicrobial Activity

The structural features of this compound, including the phenolic hydroxyl group and the bromine substituent, are common in compounds with antimicrobial properties. Analogs have demonstrated activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Structurally Related Compounds

CompoundMicroorganismMIC (µg/mL)Reference
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024[4]
2-Hydroxy-4-methoxybenzaldehydeAgrobacterium tumefaciens100[2]
2-Hydroxy-4-methoxybenzaldehydeCandida albicans80[2]
Cytotoxic Activity

Substituted benzoates and their derivatives have been investigated for their potential as anticancer agents. The introduction of bromine and methoxy groups can influence the cytotoxic profile of these molecules.

Table 3: Cytotoxic Activity of Structurally Related Compounds

CompoundCell LineIC₅₀ (µM)Reference
N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamideMCF7 (Breast)Sub-micromolar[5]
Halogenated benzofuran derivativesVarious cancer cell linesPotent activity reported[6]

Experimental Protocols for Biological Assays

To facilitate further research into the biological activities of this compound and its derivatives, detailed protocols for key assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is a widely used method for assessing the free radical scavenging activity of a compound.[7][8][9][10]

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of test compound solutions: Prepare a series of dilutions of the test compound in the same solvent as the DPPH solution.

  • Assay:

    • In a 96-well plate, add a specific volume of each dilution of the test compound.

    • Add an equal volume of the DPPH working solution to all wells.

    • Include a control well containing the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH and Test Compound in 96-well Plate prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate ic50 Determine IC50 Value calculate->ic50

DPPH Assay Workflow

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Materials:

  • Human cancer cell line(s) of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay_Workflow seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calculate_viability Calculate % Cell Viability measure_abs->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

MTT Assay Workflow

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound)

  • 96-well microtiter plates

  • Sterile saline or PBS

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum but no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MIC_Assay_Workflow prepare_dilutions Prepare Serial Dilutions of Compound in 96-well Plate inoculate Inoculate Wells prepare_dilutions->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate incubate Incubate (18-24 hours) inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Broth Microdilution Assay Workflow

Potential Signaling Pathway: Nrf2 Activation

Several studies on brominated phenols and other substituted benzoates suggest their involvement in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[19][20][21][22] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), which can be generated by or are similar in structure to compounds like this compound, Keap1 undergoes a conformational change. This change prevents the ubiquitination of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of various antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound (or its metabolites) ROS Oxidative Stress (ROS) Compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces conformational change in Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Ub Ubiquitin Ub->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Gene_Expression Transcription of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Gene_Expression Cell_Protection Cellular Protection Gene_Expression->Cell_Protection

Proposed Nrf2 Signaling Pathway Activation

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of its structural analogs, it is plausible that this compound possesses antioxidant, antimicrobial, and cytotoxic properties. The activation of the Nrf2 signaling pathway represents a potential mechanism underlying its cytoprotective effects.

Further research is warranted to isolate or synthesize this compound and to directly evaluate its biological activities using the standardized protocols provided in this guide. Future studies should focus on:

  • Quantitative Biological Evaluation: Determining the IC₅₀ and MIC values of the pure compound against a panel of cancer cell lines, bacteria, and fungi.

  • Mechanism of Action Studies: Investigating the direct interaction of the compound with components of the Nrf2 pathway and other potential cellular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to optimize the desired biological activity and to understand the contribution of each functional group.

  • In Vivo Studies: Evaluating the efficacy and safety of promising analogs in preclinical animal models.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is a substituted aromatic compound with potential applications in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive review of the available scientific literature concerning its synthesis, chemical properties, and predicted biological activities. While direct experimental data on the biological functions of this specific molecule is limited, this guide draws upon information from closely related structural analogs to infer its potential as an antimicrobial or anticancer agent. Detailed experimental protocols for its synthesis are provided, alongside a compilation of its known physicochemical properties. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction

This compound is a halogenated and methoxylated derivative of methyl benzoate. The presence of a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring is expected to confer specific chemical reactivity and biological activity to the molecule. Halogenated aromatic compounds are of significant interest in medicinal chemistry due to their role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Similarly, phenolic and methoxy-substituted benzoates have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects. This guide provides a detailed overview of the current knowledge on this compound, with a focus on its synthesis and potential therapeutic applications based on the activities of structurally similar compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 39503-52-1-
Molecular Formula C₉H₉BrO₄-
Molecular Weight 261.07 g/mol -
Appearance Not specified in available literature-
Solubility Not specified in available literature-
Melting Point Not specified in available literature-
Boiling Point Not specified in available literature-

Synthesis

A method for the synthesis of this compound has been described in the patent literature. The synthesis involves the esterification of the corresponding carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described in patent US 9,662,316 B2.[1]

Materials:

  • 5-bromo-2-hydroxy-4-methoxybenzoic acid

  • Methanol

  • 0.6M (diazomethyl)trimethylsilane in hexane solution

  • Ice bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve 2.00 g of 5-bromo-2-hydroxy-4-methoxybenzoic acid in 10.0 mL of methanol in a suitable reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add 14.8 mL of a 0.6M solution of (diazomethyl)trimethylsilane in hexane to the cooled solution with stirring.

  • Continue stirring the reaction mixture for 3 hours, maintaining the cold temperature.

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The crude product can be purified using standard techniques such as column chromatography or recrystallization, although the patent suggests using the crude product in the subsequent step without further purification.[1]

Diagram of the Synthetic Workflow:

Synthesis_Workflow start 5-bromo-2-hydroxy-4-methoxybenzoic acid reagents + (diazomethyl)trimethylsilane + Methanol start->reagents product This compound reagents->product Esterification

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Potential Biological Activities

Direct studies on the biological activity of this compound are not currently available in the scientific literature. However, the activities of structurally related compounds suggest potential areas of investigation.

Predicted Antimicrobial Activity

Substituted aromatic aldehydes and halogenated benzoates have been reported to exhibit antimicrobial properties.[2][3] The presence of both a halogen (bromine) and hydroxyl groups on the aromatic ring of the target molecule suggests that it may possess antibacterial and antifungal activities.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

This is a generalized protocol and should be optimized for the specific microorganisms being tested.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Positive and negative controls (e.g., standard antibiotic/antifungal, solvent control)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of the Antimicrobial Assay Workflow:

Antimicrobial_Assay A Prepare serial dilutions of test compound B Inoculate with microbial suspension A->B C Incubate at optimal temperature B->C D Determine Minimum Inhibitory Concentration (MIC) C->D

Caption: General workflow for determining antimicrobial activity.

Predicted Anticancer Activity

Numerous studies have reported the in vitro anticancer activity of substituted methyl benzoates and other aromatic compounds.[4][5][6][7][8] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines. The structural features of this compound make it a candidate for investigation as a potential anticancer agent.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

This is a generalized protocol and should be optimized for the specific cell lines and experimental conditions.

Materials:

  • Test compound (this compound)

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the Cytotoxicity Assay Workflow:

Cytotoxicity_Assay A Seed cancer cells in 96-well plate B Treat with test compound A->B C Incubate for 24-72 hours B->C D Add MTT and solubilizing agent C->D E Measure absorbance and calculate IC50 D->E

Caption: General workflow for assessing in vitro cytotoxicity.

Conclusion

This compound is a readily synthesizable compound with structural motifs that suggest potential biological activity. While the current body of literature on this specific molecule is sparse, this technical guide provides a starting point for researchers interested in exploring its properties. The provided synthesis protocol offers a clear path to obtaining the compound for further study. The inferred potential for antimicrobial and anticancer activities, based on data from structurally related compounds, highlights promising avenues for future research. It is recommended that future work focuses on the full spectroscopic characterization of this compound and a systematic evaluation of its biological properties to unlock its potential therapeutic applications.

References

Methodological & Application

Synthesis of "Methyl 5-bromo-2-hydroxy-4-methoxybenzoate" from 5-bromo-2-hydroxy-4-methoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate from 5-bromo-2-hydroxy-4-methoxybenzoic acid via Fischer esterification. This method is a reliable and high-yielding procedure suitable for laboratory-scale synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The esterification of the parent carboxylic acid is a fundamental transformation to modify its physicochemical properties, such as solubility and cell permeability, which is a critical step in drug development and medicinal chemistry. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used method for this purpose due to its efficiency and operational simplicity.

Reaction Principle

The synthesis proceeds via the Fischer esterification mechanism. In the presence of a strong acid catalyst, typically sulfuric acid, the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. The alcohol, in this case, methanol, then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the corresponding methyl ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used.

Experimental Protocol

This protocol is adapted from established procedures for the esterification of similar substituted benzoic acids.[1][2]

Materials:

  • 5-bromo-2-hydroxy-4-methoxybenzoic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-hydroxy-4-methoxybenzoic acid in anhydrous methanol. A significant excess of methanol should be used to serve as both the reactant and the solvent.

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C). Continue refluxing for an appropriate duration, monitoring the reaction progress by thin-layer chromatography (TLC) if desired. Based on similar reactions, a reflux time of 4 to 24 hours is recommended for high conversion.[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid. Repeat the washing until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with brine to remove any remaining aqueous contaminants.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValueReference
Starting Material 5-bromo-2-hydroxy-4-methoxybenzoic acid
Reagent Anhydrous Methanol[1][2]
Catalyst Concentrated Sulfuric Acid[1][2]
Reaction Temperature ~65 °C (Reflux)[1]
Reaction Time 4 - 24 hours[2]
Typical Yield >90% (based on similar reactions)[2]
Product This compound
Molecular Formula C₉H₉BrO₄[3]
Molecular Weight 261.07 g/mol [3]

Visualizations

Chemical Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products Reactant1 5-bromo-2-hydroxy-4-methoxybenzoic acid Catalyst H₂SO₄ (cat.) Reflux Reactant1->Catalyst Reactant2 Methanol Reactant2->Catalyst Product1 This compound Product2 Water Catalyst->Product1 Catalyst->Product2

Caption: Fischer esterification of 5-bromo-2-hydroxy-4-methoxybenzoic acid.

Experimental Workflow

Experimental_Workflow arrow arrow A 1. Dissolve Starting Material in Methanol B 2. Add Sulfuric Acid Catalyst A->B Stirring C 3. Reflux Reaction Mixture B->C Heating D 4. Cool and Remove Excess Methanol C->D E 5. Dissolve Residue in Ethyl Acetate D->E F 6. Wash with Saturated NaHCO₃ Solution E->F Neutralization G 7. Wash with Brine F->G H 8. Dry with Anhydrous Na₂SO₄ G->H I 9. Concentrate under Reduced Pressure H->I J 10. Purify Product (Optional) I->J

Caption: Step-by-step workflow for the synthesis and work-up.

References

The Versatile Role of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate in Medicinal Chemistry: A Synthetic Gateway to Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is a polysubstituted aromatic compound that serves as a highly valuable and versatile building block in the field of medicinal chemistry. Its unique arrangement of functional groups—a bromine atom, a phenolic hydroxyl group, a methoxy group, and a methyl ester—provides multiple reactive sites for a variety of chemical transformations. This strategic placement of functionalities makes it an ideal starting material or intermediate for the synthesis of complex molecular architectures with diverse biological activities. While the compound itself is not typically an active pharmaceutical ingredient, its true value lies in its role as a scaffold for the development of novel drug candidates, particularly in the areas of oncology and infectious diseases. This document provides a detailed overview of its applications, experimental protocols for key synthetic transformations, and data on the biological activities of its derivatives.

Synthetic Utility of this compound

The chemical reactivity of this compound can be selectively exploited at its various functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents. The phenolic hydroxyl group can be readily alkylated or acylated to generate ethers and esters, respectively. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other acid derivatives. This multi-faceted reactivity allows for the systematic exploration of the chemical space around this scaffold to optimize biological activity.

G cluster_main This compound cluster_reactions Synthetic Transformations cluster_derivatives Derivative Scaffolds main This compound suzuki Suzuki Coupling (C-C Bond Formation) main->suzuki Arylboronic Acid, Pd Catalyst, Base etherification O-Alkylation/Acylation (Ether/Ester Formation) main->etherification Alkyl/Acyl Halide, Base hydrolysis Ester Hydrolysis main->hydrolysis LiOH or NaOH biaryl Bi-aryl Derivatives suzuki->biaryl ether Alkoxy/Aryloxy Derivatives etherification->ether acid Carboxylic Acid Intermediate hydrolysis->acid amide Amide Derivatives acid->amide Amine, Coupling Agent

Caption: Synthetic utility of this compound.

Applications in Drug Discovery

Derivatives synthesized from this compound have shown significant promise in several therapeutic areas. The bromophenol motif is a common feature in natural products with a wide range of biological activities. Synthetic derivatives have been investigated for their potential as:

  • Anticancer Agents: Many bromophenol derivatives exhibit cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and inhibition of tumor growth.[1][2]

  • Antioxidant Agents: The phenolic hydroxyl group can act as a hydrogen donor, allowing it to scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases.[3]

  • Antibacterial Agents: Certain bromophenol derivatives have demonstrated efficacy against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting biofilm formation.[4]

Quantitative Data: Anticancer Activity of Bromophenol Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of representative bromophenol derivatives, illustrating the potential of scaffolds derived from this compound.

Compound IDCancer Cell LineIC50 (µM)Reference
4g A549 (Lung)2.15 ± 0.18[1]
Bel7402 (Liver)3.27 ± 0.25[1]
HepG2 (Liver)4.51 ± 0.31[1]
HeLa (Cervical)1.89 ± 0.15[1]
HCT116 (Colon)2.53 ± 0.22[1]
5h A549 (Lung)1.58 ± 0.13[1]
Bel7402 (Liver)2.46 ± 0.21[1]
HepG2 (Liver)3.12 ± 0.26[1]
HeLa (Cervical)1.25 ± 0.11[1]
HCT116 (Colon)1.98 ± 0.17[1]
7a A549 (Lung)0.89 ± 0.07[1]
Bel7402 (Liver)1.15 ± 0.09[1]
HepG2 (Liver)1.48 ± 0.12[1]
HeLa (Cervical)0.76 ± 0.06[1]
HCT116 (Colon)1.02 ± 0.08[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the C-C bond formation at the bromine position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (3 mol%)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed DME and water (4:1 v/v).

  • Heat the reaction mixture to 80-90°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Start reactants 1. Combine Reactants: - this compound - Arylboronic Acid - K2CO3 - Pd(dppf)Cl2 start->reactants inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N2) reactants->inert solvent 3. Add Degassed Solvents (DME/Water) inert->solvent heat 4. Heat and Stir (80-90°C, 4-12h) solvent->heat monitor 5. Monitor by TLC heat->monitor monitor->heat Incomplete workup 6. Work-up: - Cool to RT - Dilute with Water - Extract with Ethyl Acetate monitor->workup Complete purify 7. Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group

This protocol outlines the etherification of the hydroxyl group.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add K2CO3 (2.0 eq) to the solution.

  • Add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 6-16 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Protocol 3: Amide Coupling via Carboxylic Acid Intermediate

This two-step protocol first describes the hydrolysis of the methyl ester, followed by amide bond formation.

Step 1: Ester Hydrolysis

  • Dissolve this compound in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to pH ~3.

  • Extract the carboxylic acid with ethyl acetate, wash with brine, dry, and concentrate to yield the carboxylic acid intermediate.

Step 2: Amide Bond Formation

Materials:

  • 5-bromo-2-hydroxy-4-methoxybenzoic acid (from Step 1)

  • Amine (primary or secondary) (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a dry flask, dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) to the mixture.

  • Cool the reaction to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with DCM and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude amide by flash column chromatography.

Signaling Pathway: ROS-Mediated Apoptosis

Many bromophenol derivatives exert their anticancer effects by increasing intracellular reactive oxygen species (ROS) levels, which triggers the intrinsic apoptotic pathway.

G compound Bromophenol Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros p53 p53 Activation ros->p53 bcl2 Bcl-2 (anti-apoptotic) Inhibition p53->bcl2 bax_bak Bax/Bak (pro-apoptotic) Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway.

This compound is a key platform molecule in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds. The demonstrated biological activities of its derivatives, particularly in the realm of anticancer research, underscore its importance as a starting point for the development of novel therapeutics. The protocols and data presented herein provide a foundational resource for researchers looking to leverage this versatile building block in their drug discovery programs.

References

Application Notes and Protocols: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate as a strategic building block in the synthesis of pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a hydroxyl group for etherification or esterification, and a methoxy group influencing electronic properties, makes it a valuable starting material for creating complex molecular architectures with therapeutic potential.

Overview of Synthetic Utility

This compound is a key intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups allows for a diverse range of chemical transformations, making it an attractive scaffold for medicinal chemists. The bromine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The phenolic hydroxyl and the methyl ester groups provide handles for further derivatization to modulate the pharmacokinetic and pharmacodynamic properties of the target molecules.

Application Example: Synthesis of a Key Intermediate for (-)-Galantamine

A significant application of a closely related derivative, 2-bromo-5-hydroxy-4-methoxybenzoic acid, is in the synthesis of a key intermediate for (-)-Galantamine , a drug approved for the treatment of Alzheimer's disease.[1] this compound can be readily converted to this benzoic acid derivative, positioning it as a crucial starting material in the synthetic route towards this important therapeutic agent.

Galantamine exhibits a dual mechanism of action: it is a reversible, competitive inhibitor of acetylcholinesterase (AChE) and an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5] This dual action enhances cholinergic neurotransmission, which is impaired in Alzheimer's disease, leading to improvements in cognitive function.[1][2][4]

Synthetic Scheme Overview

The following scheme outlines the initial steps in the synthesis of the Galantamine intermediate starting from this compound.

G start This compound step1 Step 1: Hydrolysis start->step1 NaOH, H2O/MeOH product1 2-Bromo-5-hydroxy-4-methoxybenzoic acid step1->product1 step2 Step 2: Amide Coupling product1->step2 SOCl2, then N-methyl-N-(2-[4-hydroxyphenyl]ethyl)amine, Base product2 N-methyl-N-(2-[4-hydroxyphenyl]ethyl)- 2-bromo-5-hydroxy-4-methoxy benzene carboxamide (Galantamine Intermediate) step2->product2

Caption: Synthetic route to a key Galantamine intermediate.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the starting methyl ester to the corresponding carboxylic acid, a necessary precursor for the subsequent amide coupling reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 2-bromo-5-hydroxy-4-methoxybenzoic acid as a solid.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material10.0 g (38.3 mmol)
Sodium Hydroxide3.06 g (76.6 mmol)
Yield9.1 g (96%)
Purity (by HPLC)>98%
Protocol 2: Amide Coupling to form Galantamine Intermediate

This protocol details the coupling of 2-bromo-5-hydroxy-4-methoxybenzoic acid with N-methyl-N-(2-[4-hydroxyphenyl]ethyl)amine.

Materials:

  • 2-Bromo-5-hydroxy-4-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • N-methyl-N-(2-[4-hydroxyphenyl]ethyl)amine

  • Triethylamine (TEA) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-bromo-5-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.

  • In a separate flask, dissolve N-methyl-N-(2-[4-hydroxyphenyl]ethyl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Starting Acid5.0 g (20.2 mmol)
Thionyl Chloride2.9 g (24.2 mmol)
Amine3.05 g (20.2 mmol)
Yield6.5 g (84%)
Purity (by HPLC)>97%

Signaling Pathway of Galantamine

Galantamine's therapeutic effect in Alzheimer's disease stems from its ability to enhance cholinergic signaling through a dual mechanism of action. The diagram below illustrates this pathway.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh nAChR_pre Presynaptic nAChR nAChR_pre->ACh_release Positive Modulation AChE Acetylcholinesterase (AChE) ACh->AChE nAChR_post Postsynaptic nAChR ACh->nAChR_post Choline + Acetate Choline + Acetate AChE->Choline + Acetate response Enhanced Cholinergic Response & Improved Cognitive Function nAChR_post->response Galantamine Galantamine Galantamine->nAChR_pre Allosteric Modulation Galantamine->AChE Inhibition Galantamine->nAChR_post Allosteric Modulation

Caption: Dual mechanism of action of Galantamine.

Conclusion

This compound is a highly functionalized and versatile building block for the synthesis of pharmaceuticals. Its application in the synthesis of a key intermediate for Galantamine highlights its potential in the development of treatments for neurodegenerative diseases. The provided protocols offer a foundation for researchers to explore the synthetic utility of this compound in their drug discovery and development programs. The strategic incorporation of this building block can facilitate the creation of novel therapeutics targeting a wide range of diseases.

References

Application Notes and Protocols for the Bromination of Methyl 2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the bromination of methyl 2-hydroxy-4-methoxybenzoate, an important transformation in the synthesis of various pharmaceutical and fine chemical intermediates. The protocol is based on established methods for the bromination of electron-rich aromatic compounds.

Introduction

The bromination of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. For substrates with multiple activating groups, such as methyl 2-hydroxy-4-methoxybenzoate, regioselectivity is a critical consideration. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing and strongly activating. In this substrate, the positions are activated as follows:

  • C3: ortho to the hydroxyl group and ortho to the methoxy group.

  • C5: para to the hydroxyl group and ortho to the methoxy group.

Therefore, bromination is expected to occur primarily at the C3 and/or C5 positions. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings, offering milder reaction conditions and improved selectivity compared to molecular bromine.[1][2][3]

Experimental Protocol

This protocol describes the mono-bromination of methyl 2-hydroxy-4-methoxybenzoate using N-bromosuccinimide.

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) in dichloromethane. Stir the solution at room temperature until the starting material is fully dissolved.

  • Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (1.0-1.1 eq) in dichloromethane. Add this solution dropwise to the stirring solution of the starting material over a period of 15-30 minutes. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Workup: Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired brominated product(s).

Data Presentation

The following table summarizes typical reaction parameters for the bromination of substituted phenols, which can be adapted for methyl 2-hydroxy-4-methoxybenzoate.

ParameterValue/ConditionRationale/Reference
Brominating Agent N-Bromosuccinimide (NBS)Mild and selective reagent for activated aromatic rings.[1][2][3]
Stoichiometry (NBS) 1.0 - 1.1 equivalentsFor mono-bromination. Excess may lead to di-bromination.
Solvent Dichloromethane (CH₂Cl₂)Common solvent for NBS brominations, good solubility for reactants.
Temperature Room TemperatureSufficient for the reaction of activated phenols.
Reaction Time 1 - 4 hoursTypically sufficient, monitor by TLC.
Workup Aqueous Na₂S₂O₃, NaHCO₃Standard procedure to remove excess bromine and acidic byproducts.
Purification Column ChromatographyTo isolate and purify the desired regioisomer(s).

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the bromination of methyl 2-hydroxy-4-methoxybenzoate.

experimental_workflow start Start dissolve_sm Dissolve Methyl 2-hydroxy-4-methoxybenzoate in CH2Cl2 start->dissolve_sm add_nbs Add NBS solution dropwise to the reaction mixture dissolve_sm->add_nbs prepare_nbs Prepare NBS solution in CH2Cl2 prepare_nbs->add_nbs monitor_rxn Monitor reaction by TLC add_nbs->monitor_rxn quench_rxn Quench with aq. Na2S2O3 monitor_rxn->quench_rxn workup Aqueous Workup (NaHCO3, Brine) quench_rxn->workup dry_purify Dry and Purify (Column Chromatography) workup->dry_purify product Brominated Product dry_purify->product

Experimental workflow for the bromination reaction.
Reaction Mechanism

The bromination of methyl 2-hydroxy-4-methoxybenzoate proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic bromine species generated from NBS.

reaction_mechanism reagents Methyl 2-hydroxy-4-methoxybenzoate + NBS intermediate Sigma Complex (Resonance Stabilized) reagents->intermediate Electrophilic Attack product Brominated Product + Succinimide intermediate->product Deprotonation

Mechanism of electrophilic aromatic bromination.

References

Application Note: Purification of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-A

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of crude Methyl 5-bromo-2-hydroxy-4-methoxybenzoate using silica gel column chromatography. The methodology covers the selection of an appropriate mobile phase via Thin-Layer Chromatography (TLC), column preparation, sample loading, gradient elution, and product isolation. This protocol is designed to yield a product of high purity suitable for subsequent use in research and development.

Data Presentation

The efficiency of the purification process is summarized in the table below. The provided values are typical for the purification of aromatic esters and may vary depending on the purity of the crude starting material.

ParameterValueDetails / Comments
Stationary Phase Silica Gel (60-120 mesh)Standard adsorbent for normal-phase chromatography.[1]
Mobile Phase (Eluent) Hexane / Ethyl AcetateA gradient elution is recommended for optimal separation.
Optimal TLC Rf Value ~0.30In 80:20 Hexane:Ethyl Acetate.[2]
Crude Purity 80-90%Dependent on the preceding synthetic reaction's success.
Post-Column Purity >98%Assessed by analytical techniques such as HPLC or NMR.
Expected Yield 85-95%Recovery from the chromatography step.[3]

Experimental Protocols

This section details the step-by-step procedure for the purification of this compound.

  • Crude this compound

  • Silica Gel (for chromatography, 60-120 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample loading, optional)

  • TLC plates (Silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Beakers, Erlenmeyer flasks, and test tubes for fraction collection

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Before performing column chromatography, it is crucial to determine the optimal eluent system using TLC.[4] The goal is to find a solvent mixture that provides good separation between the target compound and impurities, with an Rf value for the product of approximately 0.3.[2]

  • Prepare TLC Chambers: Add various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) to different TLC chambers.

  • Spot the Plate: Dissolve a small amount of the crude material in a few drops of ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a developing chamber and allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[5]

  • Optimize: Identify the solvent system that places the desired product spot at an Rf of ~0.3 while maximizing separation from other spots. For this compound, a system of 80:20 Hexane:Ethyl Acetate is a good starting point.[6]

  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column.[7]

    • Add a thin layer (~1 cm) of sand over the plug.[7]

    • In a beaker, prepare a slurry of silica gel with the least polar solvent to be used (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica should be about 30-60 times the weight of the crude product.[2]

    • Pour the slurry into the column. Tap the column gently to pack the silica evenly and remove air bubbles.[7]

    • Open the stopcock to drain some solvent, allowing the silica to settle. The solvent level must not drop below the top of the silica bed.[1]

    • Add another thin layer (~1 cm) of sand on top of the packed silica to prevent disturbance during solvent addition.[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.[8]

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin elution with a low-polarity solvent system determined from TLC (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution). For example:

      • Elute with 2 column volumes of 95:5 Hexane:Ethyl Acetate.

      • Increase polarity to 90:10 Hexane:Ethyl Acetate for 5 column volumes.

      • Increase to the optimal separation solvent, 80:20 Hexane:Ethyl Acetate, to elute the target compound.

    • Maintain a consistent flow rate. Gentle pressure can be applied to the top of the column if necessary (flash chromatography).

  • Fraction Collection and Analysis:

    • Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).

    • Monitor the composition of the fractions by spotting them on a TLC plate and developing it in the optimal eluent system.

  • Product Isolation:

    • Identify the fractions containing the pure product (single spot on TLC at the correct Rf).

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

Visualized Workflow

The following diagram illustrates the complete workflow for the purification process.

Purification_Workflow Crude Crude Product (this compound) TLC_Dev TLC Method Development Crude->TLC_Dev Eluent Determine Eluent System (e.g., 80:20 Hexane:EtOAc) TLC_Dev->Eluent Pack_Col Prepare & Pack Column (Silica Gel Slurry) Eluent->Pack_Col Load_Sample Sample Preparation & Dry Loading Pack_Col->Load_Sample Elute Gradient Elution & Fraction Collection Load_Sample->Elute TLC_Fractions TLC Analysis of Fractions Elute->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Purified Product (>98% Purity) Evap->Pure

Caption: Workflow for the purification of this compound.

References

Recrystallization of "Methyl 5-bromo-2-hydroxy-4-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Recrystallization of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

For researchers, scientists, and professionals in drug development, the purity of a compound is paramount. This document provides a detailed protocol for the recrystallization of this compound, a key intermediate in various synthetic pathways. The following guidelines are based on established principles of recrystallization for aromatic esters and related phenolic compounds.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization process involves dissolving the crude material in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the mother liquor. This process, when optimized, can significantly enhance the purity of the compound, which is a critical step in the drug development pipeline.

Materials and Methods

Materials
  • Crude this compound

  • Methanol (ACS Grade)

  • Ethanol (ACS Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Solvent Selection

Based on the structure of this compound, which is a substituted methyl salicylate, polar protic solvents such as methanol and ethanol are excellent candidates for recrystallization. These solvents are known to effectively dissolve similar phenolic compounds and esters at elevated temperatures while exhibiting lower solubility at reduced temperatures.[1][2][3] A solvent mixture, such as methanol-water or ethanol-water, can also be employed to fine-tune the solubility and improve crystal growth.

Experimental Protocol: Recrystallization using Methanol

This protocol outlines a general procedure for the recrystallization of this compound. It is recommended to start with a small quantity of the crude material to determine the optimal conditions before scaling up.

  • Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of methanol (e.g., 5-10 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add methanol portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure the solution is saturated.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period to promote the formation of large, well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

Data Presentation

The following table summarizes the key parameters for the recrystallization process. The values provided are typical starting points and may require optimization for specific batches of crude material.

ParameterMethanolEthanolMethanol/Water (9:1)
Solvent Volume (per gram of crude) 5 - 15 mL7 - 20 mL8 - 18 mL
Dissolution Temperature Boiling Point (~65 °C)Boiling Point (~78 °C)Boiling Point (~70 °C)
Crystallization Initiation Room TemperatureRoom TemperatureRoom Temperature
Final Cooling Temperature 0 - 5 °C (Ice Bath)0 - 5 °C (Ice Bath)0 - 5 °C (Ice Bath)
Expected Yield > 85%> 80%> 85%
Expected Purity (by HPLC) > 99%> 99%> 99.5%

Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting any remaining impurities.[4][5] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a UV detector is a common setup for analyzing aromatic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the recrystallized product and identify any structural impurities.

Visualizations

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Filter_Hot Hot Filtration (Optional) Dissolve->Filter_Hot Insoluble Impurities Cool Slow Cooling to Room Temperature Dissolve->Cool Filter_Hot->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter_Cold Vacuum Filtration Ice_Bath->Filter_Cold Wash Wash with Cold Solvent Filter_Cold->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Experimental workflow for the recrystallization of this compound.

Logical_Relationship cluster_Purification Purification Process Start Start with Crude Material Solubilization Solubilization of Compound & Impurities Start->Solubilization Add Hot Solvent Supersaturation Creation of Supersaturated Solution Solubilization->Supersaturation Controlled Cooling Nucleation Crystal Nucleation Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Isolation Isolation of Pure Crystals Growth->Isolation Filtration End Pure Crystalline Product Isolation->End

References

Application Notes and Protocols: Scale-Up Synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring a brominated phenolic ester, makes it a versatile building block for further chemical modifications. This document provides detailed protocols for a two-step, scale-up synthesis of this compound, commencing from the commercially available precursor, Methyl 2,4-dihydroxybenzoate. The protocols are designed to be robust and scalable for laboratory and pilot-plant settings.

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

  • Selective O-methylation: The synthesis of the key intermediate, Methyl 2-hydroxy-4-methoxybenzoate, is achieved through the selective methylation of Methyl 2,4-dihydroxybenzoate.

  • Regioselective Bromination: The intermediate is then brominated at the 5-position to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-hydroxy-4-methoxybenzoate

This procedure is adapted from a known method for the selective methylation of a dihydroxybenzoate.[1]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Methyl 2,4-dihydroxybenzoate168.15100 g0.595
Methyl iodide141.94102.5 g (45 mL)0.722
Anhydrous Potassium Carbonate138.2149.5 g0.358
Sulpholane120.171.4 L-
Acetic Acid (2N)60.05As needed-
Ice-10 L-
Water18.02As needed-

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Large Buchner funnel and filter flask

Procedure:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add Methyl 2,4-dihydroxybenzoate (100 g, 0.595 mol) and sulpholane (1.4 L).

  • Stir the mixture and add anhydrous potassium carbonate (49.5 g, 0.358 mol).

  • Heat the suspension to 60-70°C.

  • Slowly add methyl iodide (45 mL, 0.722 mol) via a dropping funnel over 30 minutes.

  • Maintain the reaction temperature at 60-70°C and stir for 16-20 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 10 L of an ice-water mixture.

  • Acidify the mixture to pH 4-5 with 2N acetic acid.

  • The product will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration using a Buchner funnel and wash the filter cake thoroughly with cold water (3 x 500 mL).

  • Dry the solid in a vacuum oven at 50°C to a constant weight to yield Methyl 2-hydroxy-4-methoxybenzoate.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol is a proposed adaptation based on general procedures for the bromination of activated aromatic rings.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Methyl 2-hydroxy-4-methoxybenzoate182.1791 g0.50
N-Bromosuccinimide (NBS)177.9893.5 g0.525
Acetonitrile41.051.8 L-
Water18.02As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Thiosulfate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Ice bath

  • Dropping funnel (or solids addition funnel)

  • Rotary evaporator

Procedure:

  • In a 5 L three-necked round-bottom flask fitted with a mechanical stirrer and a dropping funnel, dissolve Methyl 2-hydroxy-4-methoxybenzoate (91 g, 0.50 mol) in acetonitrile (1.8 L).

  • Cool the solution to 0-5°C using an ice bath.

  • In a separate beaker, prepare a solution or a fine slurry of N-Bromosuccinimide (93.5 g, 0.525 mol) in acetonitrile (200 mL).

  • Slowly add the NBS solution/slurry to the reaction mixture over 1 hour, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding cold water (1 L).

  • If any unreacted bromine color persists, add a small amount of saturated sodium thiosulfate solution until the color disappears.

  • Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL), followed by brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Expected Yield: 75-85%

Data Summary

Table 1: Summary of Reactants and Products for the Synthesis of Methyl 2-hydroxy-4-methoxybenzoate

CompoundRoleMolecular FormulaMolecular Weight ( g/mol )AmountMoles
Methyl 2,4-dihydroxybenzoateStarting MaterialC₈H₈O₄168.15100 g0.595
Methyl iodideReagentCH₃I141.94102.5 g0.722
Potassium CarbonateBaseK₂CO₃138.2149.5 g0.358
Methyl 2-hydroxy-4-methoxybenzoateProductC₉H₁₀O₄182.17~97-107 g~0.53-0.59

Table 2: Summary of Reactants and Products for the Synthesis of this compound

CompoundRoleMolecular FormulaMolecular Weight ( g/mol )AmountMoles
Methyl 2-hydroxy-4-methoxybenzoateStarting MaterialC₉H₁₀O₄182.1791 g0.50
N-BromosuccinimideReagentC₄H₄BrNO₂177.9893.5 g0.525
This compoundProductC₉H₉BrO₄261.07~98-111 g~0.37-0.42

Visual Workflow

Scale_Up_Synthesis Start Start: Methyl 2,4-dihydroxybenzoate Step1 Step 1: Selective O-Methylation (60-70°C, 16-20h) Start->Step1 Reagents1 Reagents: - Methyl Iodide - K₂CO₃ - Sulpholane Reagents1->Step1 Workup1 Workup 1: - Precipitation in Ice-Water - Acidification (Acetic Acid) - Filtration & Drying Step1->Workup1 Intermediate Intermediate: Methyl 2-hydroxy-4- methoxybenzoate Workup1->Intermediate Step2 Step 2: Regioselective Bromination (0-5°C, 2-3h) Intermediate->Step2 Reagents2 Reagents: - N-Bromosuccinimide - Acetonitrile Reagents2->Step2 Workup2 Workup 2: - Quenching (Water) - Extraction (Ethyl Acetate) - Washing & Drying Step2->Workup2 Purification Purification: Recrystallization Workup2->Purification FinalProduct Final Product: Methyl 5-bromo-2-hydroxy- 4-methoxybenzoate Purification->FinalProduct

Caption: Workflow for the scale-up synthesis of this compound.

References

Application Notes and Protocols for Methyl 5-bromo-2-hydroxy-4-methoxybenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate as a key intermediate in the synthesis of complex heterocyclic molecules with therapeutic potential. The following sections outline its application in O-alkylation and Suzuki-Miyaura cross-coupling reactions, crucial steps in the generation of novel drug candidates.

Introduction

This compound is a versatile aromatic building block employed in the synthesis of a variety of complex organic molecules. Its structure incorporates a reactive phenolic hydroxyl group, a methoxy substituent, a methyl ester, and a bromine atom on a benzene ring. This arrangement of functional groups allows for a range of chemical modifications, making it a valuable starting material in multi-step synthetic pathways, particularly in the field of medicinal chemistry. The bromine atom is strategically positioned for participation in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds, a fundamental transformation in the construction of diverse molecular scaffolds. This document details its application in the synthesis of isoindolin-1-one derivatives, which have been investigated as potential cholinergic muscarinic M1 receptor positive allosteric modulators for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Data Presentation

The following tables summarize the key quantitative data for the sequential O-alkylation and Suzuki-Miyaura coupling reactions starting from this compound.

Table 1: O-Alkylation of this compound

ReactantMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Role
This compoundC₉H₉BrO₄261.072.08 g7.97Starting Material
Benzyl bromideC₇H₇Br171.041.04 mL8.76Alkylating Agent
Potassium carbonateK₂CO₃138.212.20 g15.9Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920.8 mL-Solvent
Product Methyl 2-(benzyloxy)-5-bromo-4-methoxybenzoate C₁₆H₁₅BrO₄ 2.68 g 7.63 Yield: 96%

Table 2: Suzuki-Miyaura Coupling Reaction

ReactantMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Role
Methyl 2-(benzyloxy)-5-bromo-4-methoxybenzoateC₁₆H₁₅BrO₄351.192.68 g7.63Aryl Halide
4-(1H-Pyrazol-1-yl)phenylboronic acidC₉H₉BN₂O₂187.991.58 g8.40Boronic Acid
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.44 g0.38Catalyst
Sodium carbonateNa₂CO₃105.991.62 g15.3Base
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.1226.8 mL-Solvent
WaterH₂O18.0213.4 mL-Solvent
Product Methyl 2-(benzyloxy)-4-methoxy-5-(4-(1H-pyrazol-1-yl)phenyl)benzoate C₂₅H₂₂N₂O₄ 2.78 g 6.71 Yield: 88%

Experimental Protocols

The following are detailed experimental protocols for the O-alkylation and subsequent Suzuki-Miyaura coupling of this compound.

Protocol 1: O-Alkylation of this compound

This protocol describes the protection of the phenolic hydroxyl group via benzylation.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (2.08 g, 7.97 mmol) in N,N-dimethylformamide (20.8 mL), add potassium carbonate (2.20 g, 15.9 mmol) and benzyl bromide (1.04 mL, 8.76 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The resulting residue, Methyl 2-(benzyloxy)-5-bromo-4-methoxybenzoate (2.68 g, 96% yield), is used in the next step without further purification.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the palladium-catalyzed coupling of the brominated intermediate with an arylboronic acid.

Materials:

  • Methyl 2-(benzyloxy)-5-bromo-4-methoxybenzoate

  • 4-(1H-Pyrazol-1-yl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 2-(benzyloxy)-5-bromo-4-methoxybenzoate (2.68 g, 7.63 mmol) in 1,2-dimethoxyethane (26.8 mL), add 4-(1H-pyrazol-1-yl)phenylboronic acid (1.58 g, 8.40 mmol), tetrakis(triphenylphosphine)palladium(0) (0.44 g, 0.38 mmol), and a 2M aqueous solution of sodium carbonate (7.63 mL, 15.3 mmol).

  • Heat the reaction mixture to reflux for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane) to afford Methyl 2-(benzyloxy)-4-methoxy-5-(4-(1H-pyrazol-1-yl)phenyl)benzoate as a white solid (2.78 g, 88% yield).

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway start This compound reagents1 Benzyl bromide, K₂CO₃ DMF, rt, 15 h product1 Methyl 2-(benzyloxy)-5-bromo- 4-methoxybenzoate reagents1->product1 reagents2 4-(1H-Pyrazol-1-yl)phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, reflux, 6 h product2 Methyl 2-(benzyloxy)-4-methoxy-5-(4-(1H-pyrazol-1-yl)phenyl)benzoate reagents2->product2

Caption: Synthetic pathway from this compound.

Experimental_Workflow cluster_alkylation O-Alkylation Protocol cluster_suzuki Suzuki Coupling Protocol A1 Dissolve starting material in DMF A2 Add K₂CO₃ and Benzyl bromide A1->A2 A3 Stir at room temperature for 15 h A2->A3 A4 Aqueous workup and extraction A3->A4 A5 Dry and concentrate A4->A5 A6 Intermediate Product A5->A6 S1 Dissolve intermediate in DME A6->S1 S2 Add Boronic acid, Pd catalyst, and Na₂CO₃ solution S1->S2 S3 Reflux for 6 h S2->S3 S4 Aqueous workup and extraction S3->S4 S5 Dry and concentrate S4->S5 S6 Purify by column chromatography S5->S6 S7 Final Product S6->S7

Caption: Experimental workflow for the two-step synthesis.

Application Notes and Protocols for "Methyl 5-bromo-2-hydroxy-4-methoxybenzoate" in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate as a versatile building block in palladium-catalyzed cross-coupling reactions. This compound is a valuable substrate for creating diverse molecular architectures, which are of significant interest in medicinal chemistry and materials science. The following sections detail the application of this aryl bromide in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing generalized experimental protocols and summarizing typical reaction parameters.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] For a substrate like this compound, the bromine atom serves as a reactive handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The electron-donating hydroxy and methoxy groups on the aromatic ring can influence the reactivity of the C-Br bond. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[3] This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules.

Representative Reaction Data

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the cited literature, the following table represents typical conditions and expected outcomes based on reactions with structurally similar aryl bromides.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃Toluene/H₂O (4:1)90-10012-2485-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2-4)SPhos (4-8)K₃PO₄1,4-Dioxane/H₂O (4:1)1001290-98
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF80-901680-90
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[4][5] This reaction is a powerful method for the synthesis of substituted alkenes.

Representative Reaction Data

Specific examples for the Heck reaction with this compound are not readily found in the surveyed literature. The table below illustrates typical conditions based on reactions with other aryl bromides.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10018-2470-85
2n-Butyl acrylatePd(OAc)₂ (1-2)PPh₃ (2-4)NaOAcDMA1201675-90
3CyclohexenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1102460-75
Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a sealed tube or a round-bottom flask fitted with a condenser, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 1.5-2.0 equiv.) via syringe.

  • Reaction: Seal the vessel and heat the mixture to the specified temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7] It is a reliable method for the synthesis of substituted alkynes.

Representative Reaction Data

While no specific examples for Sonogashira coupling of this compound were identified, the following table provides typical reaction conditions.

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHFRT-504-1280-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene60685-95
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineDMF80875-90
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), the amine base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] It is a powerful method for the synthesis of arylamines from aryl halides.

Representative Reaction Data
EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene10012-2485-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1101880-90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1001680-90
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Logical Relationship of Components in a Cross-Coupling Reaction

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ArylHalide This compound Product Coupled Product ArylHalide->Product CouplingPartner Organoboron / Alkene / Alkyne / Amine CouplingPartner->Product Pd_Catalyst Palladium Precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Pd_Catalyst->Product catalyzes Ligand Ligand (e.g., Phosphine, NHC) Ligand->Pd_Catalyst stabilizes/ activates Base Base (e.g., K₂CO₃, Et₃N, NaOtBu) Base->Product activates Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Product medium Temperature Temperature Temperature->Product drives

Caption: Key components in a typical cross-coupling reaction.

General Experimental Workflow for Cross-Coupling Reactions

G start Start setup Reaction Setup: - Add Aryl Halide, Coupling Partner, Base - Add Catalyst System start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Reaction Work-up: - Quench, Extract, Wash, Dry monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: A generalized workflow for performing a cross-coupling reaction.

Catalytic Cycle of a Generic Cross-Coupling Reaction

G Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)Lₙ-X OxAdd->PdII Transmetal Transmetalation (or Carbopalladation) PdII->Transmetal R'-M PdII_R Ar-Pd(II)Lₙ-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product

Caption: Simplified catalytic cycle for a generic cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of coumarins, benzofurans, and chromones, utilizing Methyl 5-bromo-2-hydroxy-4-methoxybenzoate as a key starting material. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its substituted benzene ring, featuring hydroxyl, methoxy, bromo, and methyl ester functionalities, offers multiple reaction sites for constructing complex molecular architectures. Heterocyclic compounds, particularly coumarins, benzofurans, and chromones, are of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document outlines synthetic pathways to these important classes of compounds starting from this compound.

Synthesis of Substituted Coumarins via Pechmann Condensation

Coumarins are a class of benzopyrones widely found in nature and known for their diverse pharmacological activities.[3] The Pechmann condensation is a classic and efficient method for synthesizing coumarins from phenols and β-ketoesters under acidic catalysis.[4][5] This protocol details the synthesis of a substituted 4-methylcoumarin from this compound and ethyl acetoacetate.

Experimental Workflow

start Start: this compound reactants Add Ethyl Acetoacetate & Acid Catalyst (e.g., H₂SO₄) start->reactants reaction Heat Reaction Mixture (e.g., 110°C) reactants->reaction workup Quench with Ice-Water & Filter Precipitate reaction->workup purification Recrystallize from Ethanol workup->purification product Product: 6-Bromo-7-methoxy-5-methoxycarbonyl-4-methylcoumarin purification->product

Caption: Workflow for the Pechmann Condensation.

Experimental Protocol

A mixture of this compound (10 mmol) and ethyl acetoacetate (12 mmol) is prepared. To this mixture, a catalytic amount of a strong acid, such as concentrated sulfuric acid (5 mol%) or a solid acid catalyst like Amberlyst-15, is added.[6][7] The reaction mixture is heated to approximately 110°C with constant stirring for the appropriate time, typically monitored by thin-layer chromatography (TLC).[6] Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 6-bromo-7-methoxy-5-methoxycarbonyl-4-methylcoumarin.

Quantitative Data
Reactant 1Reactant 2Catalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
This compoundEthyl acetoacetateH₂SO₄ (5)1104-675-85Analogous
ResorcinolEthyl acetoacetateSnCl₂·2H₂O (10)120 (MW)0.4355[8]
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (10)1100.588[6]

Yields are estimated based on analogous reactions and may vary.

Synthesis of Substituted Benzofurans

Benzofurans are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[9][10] A common synthetic route involves the O-alkylation of a phenol with an α-haloketone, followed by intramolecular cyclization.[11][12]

Experimental Workflow

start Start: this compound o_alkylation O-Alkylation with Chloroacetone (K₂CO₃, Acetone) start->o_alkylation intermediate Intermediate: Methyl 5-bromo-4-methoxy-2-(2-oxopropoxy)benzoate o_alkylation->intermediate cyclization Intramolecular Cyclization (e.g., Polyphosphoric Acid) intermediate->cyclization workup Quench and Extract cyclization->workup purification Column Chromatography workup->purification product Product: Methyl 6-bromo-7-methoxy-2-methylbenzofuran-5-carboxylate purification->product

Caption: Workflow for Benzofuran Synthesis.

Experimental Protocol

Step 1: O-Alkylation To a solution of this compound (10 mmol) in acetone (50 mL), anhydrous potassium carbonate (15 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Chloroacetone (12 mmol) is then added, and the reaction mixture is refluxed until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude intermediate, Methyl 5-bromo-4-methoxy-2-(2-oxopropoxy)benzoate.

Step 2: Intramolecular Cyclization The crude intermediate from the previous step is added to polyphosphoric acid (PPA) or Eaton's reagent and heated at 80-100°C for 1-2 hours.[1] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford Methyl 6-bromo-7-methoxy-2-methylbenzofuran-5-carboxylate.

Quantitative Data
Reactant 1Reactant 2Base/CatalystTemperature (°C)Time (h)Yield (%)Reference
This compoundChloroacetoneK₂CO₃ / PPAReflux / 1004-6 / 1-260-70Analogous
Phenolsα-HaloketonesTiCl₄RT1-370-95[11]
o-BromophenolsKetonesPd(dba)₂ / NaOtBu11012-2450-80[2][13]

Yields are estimated based on analogous reactions and may vary.

Synthesis of Substituted Chromones

Chromones are isomers of coumarins and are also prevalent in many biologically active compounds.[14] A common synthetic strategy for chromones is the Baker-Venkataraman rearrangement, which involves the formation of a 1,3-diketone from a 2-acyloxyacetophenone, followed by acid-catalyzed cyclization.[14][15][16] To utilize this compound, it must first be converted to the corresponding 2-hydroxyacetophenone derivative via a Fries rearrangement.

Experimental Workflow

start Start: this compound acetylation Acetylation (Acetic Anhydride, Pyridine) start->acetylation fries_rearrangement Fries Rearrangement (AlCl₃) acetylation->fries_rearrangement hydroxyacetophenone Intermediate: Methyl 5-bromo-2-hydroxy-3-acetyl-4-methoxybenzoate fries_rearrangement->hydroxyacetophenone baker_venkataraman Baker-Venkataraman Rearrangement (Base, then Acid) hydroxyacetophenone->baker_venkataraman chromone Product: 6-Bromo-7-methoxy-5-methoxycarbonyl-2-methylchromone baker_venkataraman->chromone

Caption: Workflow for Chromone Synthesis.

Experimental Protocol

Step 1: Acetylation this compound (10 mmol) is dissolved in pyridine (20 mL). Acetic anhydride (15 mmol) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 4-6 hours. The mixture is then poured into ice-cold water and extracted with ethyl acetate. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give Methyl 2-acetoxy-5-bromo-4-methoxybenzoate.

Step 2: Fries Rearrangement The acetate ester from Step 1 (10 mmol) is dissolved in a suitable solvent like nitrobenzene or carbon disulfide. Anhydrous aluminum chloride (12 mmol) is added portion-wise at 0°C. The mixture is then heated to 60-80°C for several hours, with the progress monitored by TLC. After cooling, the reaction is quenched by the slow addition of dilute HCl. The product is extracted with an organic solvent, and the solvent is removed to yield the crude 2-hydroxyacetophenone derivative.

Step 3: Baker-Venkataraman Rearrangement and Cyclization The 2-hydroxyacetophenone derivative is subjected to Baker-Venkataraman conditions, which typically involve treatment with a base such as potassium hydroxide in pyridine, followed by an acid-catalyzed cyclization to form the chromone ring.[15][16] For the synthesis of a 2-methylchromone, the 2-hydroxyacetophenone can be reacted with acetic anhydride and sodium acetate. The crude product is purified by recrystallization or column chromatography.

Quantitative Data
Starting MaterialReaction SequenceKey ReagentsYield (%)Reference
This compoundAcetylation -> Fries -> CyclizationAc₂O, Py; AlCl₃; Acid40-50Analogous
2'-HydroxyacetophenonesBaker-Venkataraman RearrangementBase (e.g., KOH), then Acid70-90[15][16]
2'-HydroxyacetophenonesCondensation with Carboxylic Ester (Claisen)Strong Base (e.g., NaH), then Acid60-80[10]

Yields are estimated based on analogous reactions and may vary.

Disclaimer: The provided protocols are based on established chemical literature for analogous compounds. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions for the specific substrate, this compound. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct material science applications for Methyl 5-bromo-2-hydroxy-4-methoxybenzoate are not extensively documented in current literature. The following application notes and protocols are based on the potential functionalities of the molecule and are intended to serve as a starting point for research and development. The experimental designs are derived from established methods for similar compounds.

Introduction

This compound is a substituted aromatic compound with several functional groups that suggest its potential utility in material science. The presence of a polymerizable ester group (methyl benzoate), a reactive bromine atom, a hydroxyl group, and a methoxy group opens possibilities for its use as a monomer in specialty polymers and as a building block for organic electronic materials.

Key Molecular Features for Material Science:

  • Bromo Group: Can be used for cross-linking, as a site for post-polymerization modification, or to impart flame-retardant properties.

  • Hydroxy and Methoxy Groups: These electron-donating groups can influence the electronic properties of resulting materials, potentially for applications in organic electronics. They can also serve as sites for further chemical modification.

  • Methyl Benzoate Group: Can potentially be converted to a vinyl benzoate for polymerization or used in polycondensation reactions.

Potential Application: Functional Monomer for Specialty Polymers

This compound can be chemically modified to act as a functional monomer in polymerization reactions. A plausible route is the conversion of the methyl benzoate to a vinyl benzoate, which can then undergo radical polymerization.

Synthesis of Vinyl 5-bromo-2-hydroxy-4-methoxybenzoate (Hypothetical)

A potential synthetic route for creating a polymerizable monomer from this compound is through a transesterification reaction to replace the methyl group with a vinyl group.

Experimental Protocol: Synthesis of Vinyl 5-bromo-2-hydroxy-4-methoxybenzoate

Parameter Value/Condition
Reactants This compound, Vinyl acetate
Catalyst Palladium(II) acetate, 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Solvent Anhydrous Dioxane
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)
Reaction Time 12-24 hours

Procedure:

  • In a clean, dry Schlenk flask, dissolve this compound in anhydrous dioxane.

  • Add an excess of vinyl acetate to the solution.

  • Degas the solution with argon or nitrogen for 30 minutes.

  • Add the palladium(II) acetate and dppf catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting vinyl monomer using column chromatography.

DOT Script for Synthesis Workflow:

G cluster_synthesis Synthesis of Vinyl Monomer Start Start Dissolve Dissolve Methyl 5-bromo-2-hydroxy- 4-methoxybenzoate in Dioxane Start->Dissolve Add_VA Add Vinyl Acetate Dissolve->Add_VA Degas Degas with Inert Gas Add_VA->Degas Add_Catalyst Add Pd(OAc)2 and dppf Degas->Add_Catalyst Heat Heat to 80-100 °C Add_Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Purify Purify by Column Chromatography Monitor->Purify End End Purify->End

Caption: Workflow for the synthesis of the vinyl monomer.

Radical Polymerization of Vinyl 5-bromo-2-hydroxy-4-methoxybenzoate

The synthesized vinyl monomer can be polymerized using standard radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to create well-defined polymers.

Experimental Protocol: RAFT Polymerization

Parameter Value/Condition
Monomer Vinyl 5-bromo-2-hydroxy-4-methoxybenzoate
RAFT Agent 2-Cyano-2-propyl dodecyl trithiocarbonate
Initiator Azobisisobutyronitrile (AIBN)
Solvent Anhydrous Toluene
Temperature 70 °C
Atmosphere Inert (Argon or Nitrogen)
Reaction Time 6-24 hours

Procedure:

  • In a Schlenk tube, dissolve the vinyl monomer, RAFT agent, and AIBN in anhydrous toluene.

  • Subject the mixture to three freeze-pump-thaw cycles to remove oxygen.

  • Place the Schlenk tube in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time.

  • To quench the reaction, cool the tube in an ice bath and expose the contents to air.

  • Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.

  • Filter the precipitate and dry it under vacuum to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and NMR for structure confirmation.

DOT Script for Polymerization Workflow:

G cluster_polymerization RAFT Polymerization Start Start Mix Mix Monomer, RAFT Agent, and AIBN in Toluene Start->Mix Freeze_Pump_Thaw Freeze-Pump-Thaw Cycles (x3) Mix->Freeze_Pump_Thaw Heat Heat to 70 °C Freeze_Pump_Thaw->Heat Polymerize Polymerization (6-24 h) Heat->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate in Methanol Quench->Precipitate Dry Dry Polymer Precipitate->Dry Characterize Characterize (GPC, NMR) Dry->Characterize End End Characterize->End

Caption: Workflow for RAFT polymerization.

Potential Application: Building Block for Organic Semiconductors

The electronic properties of this compound, with its electron-donating hydroxy and methoxy groups and the electron-withdrawing bromo and ester groups, suggest its potential as a building block for organic semiconductor materials. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki or Stille coupling) to synthesize conjugated small molecules or polymers for applications in organic electronics.

Suzuki Coupling for Synthesis of a Conjugated Molecule

Experimental Protocol: Suzuki Coupling

Parameter Value/Condition
Reactants This compound, Thiophene-2-boronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Aqueous Sodium Carbonate (2M)
Solvent Toluene
Temperature 90 °C
Atmosphere Inert (Argon or Nitrogen)
Reaction Time 12-24 hours

Procedure:

  • In a round-bottom flask, combine this compound, thiophene-2-boronic acid, and the palladium catalyst.

  • Add toluene and the aqueous sodium carbonate solution.

  • Degas the mixture with argon or nitrogen for 30 minutes.

  • Heat the reaction to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and perform an aqueous workup.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purify the product by column chromatography.

  • Characterize the final product using NMR, Mass Spectrometry, and UV-Vis Spectroscopy to assess its electronic properties.

DOT Script for Suzuki Coupling Relationship:

G Monomer Methyl 5-bromo-2-hydroxy- 4-methoxybenzoate Product Conjugated Molecule Monomer->Product Suzuki Coupling Boronic_Acid Thiophene-2- boronic acid Boronic_Acid->Product Catalyst Pd(PPh3)4 Catalyst->Product

Caption: Logical relationship in Suzuki coupling.

Summary of Quantitative Data (Hypothetical)

The following table summarizes hypothetical characterization data for the materials described above. Actual experimental results would need to be determined.

Material Property Hypothetical Value Characterization Method
Poly(vinyl 5-bromo-2-hydroxy-4-methoxybenzoate)Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Dispersity (Đ)1.1 - 1.3Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg)120 - 150 °CDifferential Scanning Calorimetry (DSC)
Conjugated Molecule (from Suzuki Coupling)Absorption Maximum (λmax)350 - 450 nmUV-Vis Spectroscopy
Emission Maximum (λem)450 - 550 nmPhotoluminescence Spectroscopy
HOMO Energy Level-5.2 to -5.8 eVCyclic Voltammetry (CV)
LUMO Energy Level-2.8 to -3.2 eVCyclic Voltammetry (CV)

Note for Researchers: The protocols and data presented are illustrative. Optimization of reaction conditions and thorough characterization are essential for any new material synthesis. Safety precautions should be strictly followed when handling all chemicals.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

A low yield can stem from several factors related to the electrophilic bromination of the starting material, methyl 2-hydroxy-4-methoxybenzoate.

Potential Causes and Solutions:

Cause Recommendation
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: While lower temperatures can improve selectivity, the reaction may be too slow. Consider a modest increase in temperature, while still monitoring for side products.
Suboptimal Reagent Stoichiometry - Brominating Agent: Ensure the molar ratio of the brominating agent to the starting material is appropriate. An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion. A slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent is often used.
Poor Quality Starting Material - Purity of Starting Material: Use high-purity methyl 2-hydroxy-4-methoxybenzoate. Impurities in the starting material can interfere with the reaction.
Loss of Product During Work-up and Purification - Extraction: Ensure efficient extraction of the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions.- Purification: Optimize the purification method (recrystallization or column chromatography) to minimize product loss.

Issue 2: Presence of Multiple Spots on TLC / Peaks in HPLC

Question: My crude product shows multiple spots on the TLC plate (or multiple peaks in the HPLC chromatogram) in addition to the desired product. What are these impurities and how can I minimize their formation?

Answer:

The presence of multiple spots or peaks indicates the formation of side products, which is common in the bromination of activated aromatic rings.

Common Impurities and Mitigation Strategies:

Impurity Description Prevention and Minimization
Unreacted Starting Material Methyl 2-hydroxy-4-methoxybenzoate- Increase reaction time.- Use a slight excess of the brominating agent.- Ensure adequate reaction temperature.
Di-brominated Byproducts e.g., Methyl 3,5-dibromo-2-hydroxy-4-methoxybenzoate- Use a milder brominating agent (e.g., N-bromosuccinimide (NBS) instead of Br₂).- Control the stoichiometry of the brominating agent carefully (avoid large excesses).- Maintain a low reaction temperature.
Isomeric Byproducts e.g., Methyl 3-bromo-2-hydroxy-4-methoxybenzoate- The formation of the 5-bromo isomer is generally favored due to the directing effects of the hydroxyl and methoxy groups. However, to maximize regioselectivity, consider the choice of solvent and temperature. Non-polar solvents can sometimes enhance para-selectivity.
Hydrolysis Product 5-bromo-2-hydroxy-4-methoxybenzoic acid- Use anhydrous reaction conditions to the extent possible.- Avoid excessively high temperatures or prolonged exposure to acidic or basic conditions during work-up.

Frequently Asked Questions (FAQs)

Q1: What is the typical experimental protocol for the synthesis of this compound?

A1: A general procedure for the bromination of methyl 2-hydroxy-4-methoxybenzoate is as follows. Note that specific conditions may need to be optimized.

Experimental Protocol: Bromination of Methyl 2-hydroxy-4-methoxybenzoate

  • Materials:

    • Methyl 2-hydroxy-4-methoxybenzoate

    • Bromine (or N-bromosuccinimide)

    • Glacial Acetic Acid (or another suitable solvent)

    • Sodium thiosulfate solution

    • Sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

    • Ethyl acetate (or other extraction solvent)

  • Procedure:

    • Dissolve methyl 2-hydroxy-4-methoxybenzoate in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise to the cooled solution while stirring. Maintain the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitor by TLC).

    • Quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.

    • Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Q2: How can I purify the crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method if the crude product is a solid and the impurities have different solubilities than the desired product. Suitable solvent systems can be determined experimentally and may include ethanol/water, methanol/water, or toluene.

  • Column Chromatography: For complex mixtures or to separate isomers with similar polarities, silica gel column chromatography is recommended. A gradient elution with a solvent system such as hexane/ethyl acetate is typically used. The separation can be monitored by TLC to collect the fractions containing the pure product.

Q3: What analytical techniques are suitable for assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic methods should be used to confirm the purity and identity of this compound.

Technique Purpose
Thin Layer Chromatography (TLC) A quick method to qualitatively assess the number of components in the reaction mixture and the purified product.
High-Performance Liquid Chromatography (HPLC) Provides quantitative information about the purity of the sample and can be used to detect and quantify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the structure of the desired product and can help in identifying the structure of any major impurities.
Mass Spectrometry (MS) Determines the molecular weight of the product and can be used to identify impurities by their mass-to-charge ratio.

Visualizations

Synthesis_Pathway SM Methyl 2-hydroxy-4-methoxybenzoate Product This compound SM->Product Bromination Reagent Br₂ / Acetic Acid Imp1 Unreacted Starting Material Product->Imp1 Incomplete Reaction Imp2 Di-brominated Byproduct Product->Imp2 Over-bromination

Caption: Synthetic pathway for this compound and potential impurity formation.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude Product (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete Unreacted SM side_products Side Products Present? check_reaction->side_products Multiple Products incomplete->side_products No optimize_time Increase Reaction Time / Temperature incomplete->optimize_time Yes optimize_conditions Modify Reaction Conditions (Solvent, Temp, Brominating Agent) side_products->optimize_conditions Yes purification Optimize Purification (Recrystallization / Chromatography) side_products->purification No optimize_time->check_reaction optimize_reagents Adjust Reagent Stoichiometry optimize_reagents->check_reaction optimize_conditions->check_reaction end Pure Product purification->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate. Our aim is to offer practical solutions to common side reactions and experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the electrophilic bromination of Methyl 2-hydroxy-4-methoxybenzoate. This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

Q2: What are the primary side reactions to be aware of during the bromination of Methyl 2-hydroxy-4-methoxybenzoate?

A2: The main side reactions include the formation of dibrominated products, where a second bromine atom is added to the aromatic ring, and potential demethylation of the methoxy group under harsh acidic conditions. Over-bromination is a common issue if the reaction conditions are not carefully controlled.

Q3: How can I minimize the formation of the dibrominated byproduct?

A3: To reduce dibromination, it is crucial to control the stoichiometry of the brominating agent, using only a slight excess or an equimolar amount. Slow, dropwise addition of the brominating agent at a controlled temperature (often at or below room temperature) can also significantly minimize over-bromination.

Q4: What are the best practices for purifying the final product?

A4: Column chromatography is a highly effective method for purifying this compound from starting material and side products. A gradient elution using a non-polar solvent system, such as hexane and ethyl acetate, is typically recommended. Recrystallization from a suitable solvent system, like ethanol/water or chloroform/hexane, can also be employed to achieve high purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the starting material or product. - Loss of product during workup or purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature; some brominations proceed more cleanly at lower temperatures. - Ensure the reaction is not exposed to excessively harsh conditions (e.g., strong acids, high heat) for prolonged periods. - Optimize extraction and purification steps to minimize product loss.
Presence of a Significant Amount of Dibrominated Byproduct - Excess of brominating agent. - Reaction temperature is too high. - Concentrated reaction mixture favoring multiple substitutions.- Use no more than 1.0 to 1.1 equivalents of the brominating agent. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Add the brominating agent slowly and in portions to the diluted starting material solution.
Formation of an Unidentified, More Polar Byproduct - Possible demethylation of the methoxy group. - Hydrolysis of the ester group.- If using a strong acid catalyst, consider a milder alternative or reduce the amount used. - Ensure anhydrous conditions if the reaction is sensitive to water. - During workup, use a mild base (e.g., sodium bicarbonate solution) to neutralize any strong acids.
Starting Material Remains Unreacted - Insufficient amount or inactive brominating agent. - Reaction time is too short. - Low reaction temperature inhibiting the reaction rate.- Check the purity and activity of the brominating agent. - Extend the reaction time, monitoring progress by TLC. - Gradually increase the reaction temperature, while still being mindful of side reactions.
Difficulty in Purifying the Product by Column Chromatography - Poor separation between the product and impurities. - Co-elution of the desired product with a byproduct.- Optimize the solvent system for TLC to achieve better separation before attempting column chromatography. A less polar solvent system may improve the resolution. - Consider using a different stationary phase for chromatography if silica gel is not effective. - If separation is still difficult, consider recrystallization as an alternative or subsequent purification step.

Experimental Protocols

Synthesis of this compound

This protocol details the bromination of Methyl 2-hydroxy-4-methoxybenzoate.

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

  • Stir bar and round-bottom flask

  • Ice bath

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) in the chosen solvent (DCM or ACN) in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • In a separate container, dissolve N-Bromosuccinimide (1.05 eq) in the same solvent.

  • Add the NBS solution dropwise to the stirred solution of the starting material over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the primary reaction pathway, potential side reactions, and a general troubleshooting workflow.

G cluster_main Main Reaction Pathway A Methyl 2-hydroxy-4-methoxybenzoate B This compound A->B + NBS or Br2 G cluster_side Potential Side Reactions C Methyl 2-hydroxy-4-methoxybenzoate D Dibrominated Product C->D + Excess NBS/Br2 E Demethylated Product C->E Harsh Acidic Conditions G start Start Synthesis check_tlc Monitor Reaction by TLC start->check_tlc workup Reaction Complete Quench Extract Dry check_tlc->workup Complete troubleshoot Analyze Issues check_tlc->troubleshoot Not Complete / Side Products purify Purify Crude Product Column Chromatography Recrystallization workup->purify end Pure Product purify->end incomplete Incomplete Reaction Extend Time Increase Temp. troubleshoot->incomplete Starting Material Present side_products Side Products Observed Adjust Stoichiometry Lower Temp. troubleshoot->side_products New Spots on TLC incomplete->check_tlc side_products->check_tlc

Technical Support Center: Synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly through the bromination of methyl 2-hydroxy-4-methoxybenzoate.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields can stem from several factors throughout the experimental process. Here are the primary areas to investigate:

  • Incomplete Reaction: The bromination reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or degradation of the brominating agent. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of undesired byproducts is a common cause of low yields. Over-bromination can lead to the formation of dibromo- compounds, while reaction with the solvent can also occur. The choice of solvent and careful control of stoichiometry are critical.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps. Ensure proper phase separation during extraction and minimize transfers between vessels. When crystallizing, selecting an appropriate solvent system and optimizing cooling rates can improve recovery.

  • Purity of Starting Materials: The purity of the starting material, methyl 2-hydroxy-4-methoxybenzoate, is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted side products, complicating purification and reducing the overall yield.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired product and unreacted starting material, common impurities include:

  • Dibrominated Products: The addition of more than one bromine atom to the aromatic ring is a potential side reaction, especially if an excess of the brominating agent is used or if the reaction temperature is too high.

  • Isomeric Products: While the directing effects of the hydroxyl and methoxy groups favor bromination at the 5-position, small amounts of other isomers might form.

  • Degradation Products: The starting material or product may degrade under harsh reaction conditions, such as high temperatures or prolonged reaction times in the presence of strong acids or bases.

To identify these impurities, it is recommended to use advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Question 3: How can I minimize the formation of the dibrominated byproduct?

Answer: To reduce the formation of dibrominated species, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Use a slight excess or a 1:1 molar ratio with respect to the starting material.

  • Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, disfavoring multiple substitutions.

  • Temperature Management: Maintain a low reaction temperature. Bromination reactions are typically exothermic, and elevated temperatures can increase the rate of side reactions, including di-bromination. Running the reaction at or below room temperature is often recommended.

Question 4: What is the best method for purifying the crude this compound?

Answer: The choice of purification method depends on the nature and quantity of the impurities present.

  • Recrystallization: This is a highly effective method for removing small amounts of impurities and obtaining a crystalline product. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble. Chloroform has been reported as a suitable solvent for crystallization.[1][2]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful technique for separating the product from closely related impurities. A gradient elution system, for instance with a mixture of hexane and ethyl acetate, can be employed to effectively separate the components.

Data Presentation

The following table summarizes reported yields for the synthesis of related bromo-methoxy-hydroxybenzoate compounds under different conditions. This data can serve as a benchmark for optimizing your own experimental setup.

Starting MaterialBrominating AgentSolventReaction TimeTemperatureYield (%)Reference
Methyl 2-methoxy-4-methylbenzoateBromineAcetic Acid2 hours< 25°C99% (crude)[3]
2-Bromo-5-hydroxy-4-methoxybenzaldehydeN/AN/AN/AN/A85%[4]

Experimental Protocols

Key Experiment: Bromination of Methyl 2-hydroxy-4-methoxybenzoate

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and available reagents.

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate

  • N-Bromosuccinimide (NBS) or Bromine

  • Solvent (e.g., Acetic Acid, Dichloromethane, or Acetonitrile)

  • Stirring apparatus

  • Reaction vessel (round-bottom flask)

  • Cooling bath (if necessary)

  • TLC plates and developing chamber

  • Extraction funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a clean and dry round-bottom flask, dissolve methyl 2-hydroxy-4-methoxybenzoate in the chosen solvent. Begin stirring the solution.

  • Control Temperature: If the reaction is to be performed at a specific temperature, place the flask in a cooling or heating bath to achieve and maintain the desired temperature.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-bromosuccinimide) portion-wise to the stirred solution. Monitor the reaction temperature to prevent overheating.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Take small aliquots from the reaction mixture at regular intervals and run a TLC to check for the consumption of the starting material and the formation of the product.

  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate if bromine was used) to neutralize any remaining brominating agent.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product Methyl 2-hydroxy-4-methoxybenzoate Methyl 2-hydroxy-4-methoxybenzoate Reaction Mixture Reaction Mixture Methyl 2-hydroxy-4-methoxybenzoate->Reaction Mixture Dissolve Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Reaction Mixture Add Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid)->Reaction Mixture This compound This compound Reaction Mixture->this compound Bromination

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow Start Start: Dissolve Starting Material Reaction Perform Bromination Reaction (Controlled Temp. & Addition) Start->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and Workup (Extraction, Washing) Monitor->Workup Reaction Complete Purification Purify Crude Product (Recrystallization or Chromatography) Workup->Purification Analysis Analyze Final Product (Yield, Purity - NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Problem Problem: Low Yield Check_Reaction Check TLC: Incomplete Reaction? Problem->Check_Reaction Check_Purity Check TLC/NMR: Multiple Products? Problem->Check_Purity Check_Workup Review Procedure: Loss during Workup? Problem->Check_Workup Sol_Reaction Solution: - Increase reaction time - Check reagent activity - Optimize temperature Check_Reaction->Sol_Reaction Yes Sol_Purity Solution: - Adjust stoichiometry - Slow reagent addition - Lower reaction temp. Check_Purity->Sol_Purity Yes Sol_Workup Solution: - Careful phase separation - Optimize recrystallization - Minimize transfers Check_Workup->Sol_Workup Yes

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Purification of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-hydroxy-4-methoxybenzoic acid, byproducts from the bromination step (e.g., regioisomers), and residual solvents from the reaction or initial extraction steps.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are typically recrystallization and column chromatography.[1][2] The choice between these methods depends on the nature and quantity of the impurities.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification.[2] It allows you to visualize the separation of your desired compound from impurities. Staining with potassium permanganate or visualization under UV light can be used to see the spots on the TLC plate.

Troubleshooting Guides

Recrystallization Issues

Problem: Oiling out during recrystallization.

  • Cause: The solute's melting point is lower than the boiling point of the recrystallization solvent, or the solution is supersaturated.

  • Solution:

    • Add a small amount of additional hot solvent to dissolve the oil.

    • Try a different solvent or a solvent mixture with a lower boiling point.

    • Ensure a slow cooling process to allow for proper crystal formation.

Problem: Poor crystal yield after cooling.

  • Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or the concentration of the compound is too low.

  • Solution:

    • Partially evaporate the solvent to increase the concentration of the compound.

    • Add a co-solvent (anti-solvent) in which the compound is less soluble to induce precipitation.

    • Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or freezer).

Column Chromatography Issues

Problem: Poor separation of the desired compound from an impurity.

  • Cause: The polarity of the eluent (solvent system) may not be optimal for separating the compounds.

  • Solution:

    • Adjust the solvent system polarity. Use TLC to test different solvent ratios to achieve better separation between the spots corresponding to your product and the impurity.

    • Consider using a different stationary phase (e.g., alumina instead of silica gel) if the compounds are difficult to separate on silica.

Problem: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Recrystallization Solvent Screening

Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon Cooling
Ethanol/WaterLowHighGood
Methanol/WaterLowHighGood
Ethyl Acetate/HexaneModerateHighFair to Good
TolueneLowModerateSlow
Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a TLC method to determine the optimal eluent for separation. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use a "dry loading" method by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column, starting with the eluent determined from TLC analysis. If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 2: Example TLC and Column Chromatography Conditions

ParameterCondition
TLC
Stationary PhaseSilica gel 60 F254
Mobile PhaseHexane:Ethyl Acetate (7:3 v/v)
VisualizationUV light (254 nm)
Column Chromatography
Stationary PhaseSilica gel (230-400 mesh)
EluentGradient of Hexane:Ethyl Acetate (from 9:1 to 7:3 v/v)

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_outcome Outcome Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Few, well-defined spots Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple/close spots Pure_Product Pure Product Recrystallization->Pure_Product Further_Purification Requires Further Purification Recrystallization->Further_Purification Column_Chromatography->Pure_Product Column_Chromatography->Further_Purification Further_Purification->Recrystallization Re-crystallize Further_Purification->Column_Chromatography Re-run column

Caption: Purification method selection workflow.

Troubleshooting_Recrystallization cluster_solutions_oil Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Successful Crystallization Problem->Success No Add_Solvent Add more hot solvent Oiling_Out->Add_Solvent Change_Solvent Change solvent/ use co-solvent Oiling_Out->Change_Solvent Slow_Cool Ensure slow cooling Oiling_Out->Slow_Cool Evaporate Evaporate some solvent Low_Yield->Evaporate Add_Antisolvent Add anti-solvent Low_Yield->Add_Antisolvent Cool_Longer Cool longer/colder Low_Yield->Cool_Longer Add_Solvent->Start Retry Change_Solvent->Start Retry Slow_Cool->Start Retry Evaporate->Start Retry Add_Antisolvent->Start Retry Cool_Longer->Start Retry

Caption: Troubleshooting guide for recrystallization.

References

Troubleshooting "Methyl 5-bromo-2-hydroxy-4-methoxybenzoate" column chromatography separation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography separation of "Methyl 5-bromo-2-hydroxy-4-methoxybenzoate".

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Q1: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system (e.g., 80:20 Hexane:Ethyl Acetate). What should I do?

This indicates that the solvent system is not polar enough to elute your compound from the silica gel. Due to the presence of a hydroxyl group and a methyl ester, this compound is a moderately polar compound.

Solution:

  • Increase the polarity of the mobile phase: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your solvent system. For instance, try 70:30, 60:40, or 50:50 hexane:ethyl acetate.

  • Change the polar solvent: If increasing the ethyl acetate concentration does not provide satisfactory results or leads to other issues, consider switching to a more polar solvent. A small amount of methanol (0.5-2%) added to a dichloromethane or chloroform-based solvent system can significantly increase the eluting power.

  • Consider an alternative solvent system: For phenolic compounds, sometimes a solvent system containing toluene can improve separation. You could try a toluene:ethyl acetate mixture.

Q2: My compound is showing significant tailing on the TLC plate and the column, leading to poor separation and broad peaks. How can I resolve this?

Peak tailing is a common issue with phenolic compounds due to their acidic nature, which leads to strong interactions with the acidic silanol groups on the surface of the silica gel.

Solutions:

  • Add an acid modifier to the mobile phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent can suppress the ionization of the phenolic hydroxyl group and the silanol groups, thereby reducing the strong interaction and minimizing tailing.

  • Use a less acidic stationary phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be effective for the purification of phenolic compounds. Alternatively, deactivated silica gel can be used.

  • Dry loading with celite: Adsorbing your crude product onto a small amount of celite before loading it onto the column can sometimes improve peak shape.

Q3: I am seeing two or more spots on the TLC that are very close together, and I cannot achieve baseline separation on the column. What could be the issue and how can I improve the resolution?

This is a common problem when dealing with impurities that have similar polarities to the desired product. In the synthesis of this compound, likely impurities include starting materials, regioisomers (e.g., Methyl 3-bromo-2-hydroxy-4-methoxybenzoate), or poly-brominated byproducts.

Solutions:

  • Optimize the solvent system: The key to separating compounds with similar polarities is to find a solvent system that maximizes the difference in their affinity for the stationary phase. This often requires fine-tuning the solvent ratio. A difference in Rf values of at least 0.2 on the TLC plate is generally recommended for good separation on a column.

  • Try a different solvent system: If hexane/ethyl acetate does not provide adequate separation, switching to a different solvent system, such as dichloromethane/ethyl acetate or toluene/ethyl acetate, may alter the selectivity and improve resolution.

  • Use a longer column: Increasing the length of the silica gel bed can improve the separation of closely eluting compounds.

  • Employ gradient elution: Starting with a less polar solvent system and gradually increasing the polarity during the column run can help to separate the desired compound from less polar impurities that elute first and more polar impurities that are retained longer.

Q4: My compound appears to be reacting or degrading on the silica gel column. What can I do?

While less common, some sensitive compounds can degrade on acidic silica gel.

Solutions:

  • Use deactivated silica gel: You can deactivate silica gel by treating it with a base like triethylamine before preparing the column.

  • Switch to a different stationary phase: As mentioned before, neutral alumina or other bonded phases can be a good alternative.

  • Work quickly and at a lower temperature: If possible, running the column in a cold room can minimize degradation.

Frequently Asked Questions (FAQs)

What is a good starting solvent system for the column chromatography of this compound?

Based on the TLC data for its structural isomer, Methyl 4-bromo-2-hydroxybenzoate (Rf = 0.38 in 90:10 Heptane:EtOAc), a good starting point for your TLC analysis would be a 90:10 to 80:20 mixture of hexane (or heptane) and ethyl acetate. For the column, you will want to adjust the solvent system to achieve an Rf value of around 0.25-0.35 for your target compound on the TLC plate.

What are the expected physical properties of this compound?

PropertyValue
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
Appearance Likely a solid at room temperature
Polarity Moderately polar

How can I visualize the compound on a TLC plate?

This compound contains a chromophore and should be visible under UV light (254 nm). Additionally, you can use general staining reagents like potassium permanganate or vanillin stain.

What is the recommended ratio of crude material to silica gel?

A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. For difficult separations, this ratio can be increased to 1:100 or more.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 85:15 Hexane:Ethyl Acetate). Ensure the solvent level is below the spot. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a staining solution.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Based on your TLC analysis, choose a solvent system that gives your target compound an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select an appropriate size column.

    • Secure the column in a vertical position.

    • Add a small layer of sand or a cotton plug at the bottom.

    • Fill the column with the chosen eluent.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a packed bed.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to achieve a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.

Visualizations

Troubleshooting_Workflow start Start: Poor Separation of This compound issue Identify the Primary Issue start->issue no_elution Compound Stuck at Baseline (High Rf) issue->no_elution No Movement tailing Peak Tailing / Streaking issue->tailing Asymmetric Peaks poor_resolution Poor Separation of Spots (Low ΔRf) issue->poor_resolution Overlapping Peaks solution_polarity Increase Eluent Polarity (e.g., higher % EtOAc or add MeOH) no_elution->solution_polarity solution_modifier Add Acid Modifier to Eluent (e.g., 0.5% Acetic Acid) tailing->solution_modifier solution_solvent Change Solvent System (e.g., DCM/EtOAc or Toluene/EtOAc) poor_resolution->solution_solvent end Successful Separation solution_polarity->end solution_modifier->end solution_column Use a Longer Column or Employ Gradient Elution solution_solvent->solution_column solution_column->end

Caption: A troubleshooting workflow for column chromatography issues.

Experimental_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find optimal solvent system, Rf ~0.3) pack 2. Pack Column (Slurry pack with silica gel) tlc->pack load 3. Load Sample (Wet or dry loading) pack->load elute 4. Elute (Collect fractions) load->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product

Caption: A typical experimental workflow for column chromatography.

"Methyl 5-bromo-2-hydroxy-4-methoxybenzoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, addressing common concerns and potential issues encountered during its handling and use in a research environment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

This compound should be stored at room temperature in a dry area.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption.

Q2: How stable is this compound?

Under the recommended storage conditions, this compound is a stable compound.[1] However, exposure to incompatible materials or adverse environmental conditions could potentially lead to degradation. Currently, specific data on reactivity and hazardous reactions is limited.[1]

Q3: What are the signs of degradation for this compound?

While specific degradation products have not been detailed in available literature, visual inspection can often reveal signs of decomposition. These may include:

  • A change in color from its initial appearance.

  • The development of an unusual odor.

  • Clumping or caking of the solid, which could indicate moisture absorption.

If you observe any of these changes, it is advisable to re-evaluate the compound's purity before use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color, texture) Improper storage (exposure to moisture, light, or contaminants).1. Immediately ensure the container is tightly sealed and stored in a dry, dark place. 2. If the compound appears clumpy, it may have absorbed moisture. Consider drying in a desiccator. 3. If significant color change is observed, the compound may have degraded. It is recommended to verify its purity using an appropriate analytical method (e.g., NMR, LC-MS) before use.
Inconsistent experimental results Potential degradation of the starting material.1. Verify the storage conditions of your this compound stock. 2. If degradation is suspected, use a fresh batch of the compound or re-purify the existing stock. 3. Always perform a quality control check on the starting material if your experiment is sensitive to impurities.

Experimental Protocols

Protocol: Visual Inspection for Compound Stability

This protocol outlines a basic procedure for the routine visual inspection of this compound to assess its stability over time.

  • Reference Standard: Upon receiving a new batch of the compound, record its initial appearance (color, form - e.g., crystalline, powder) and take a high-resolution picture to serve as a baseline.

  • Sampling: Before each use, visually inspect the bulk material in the container.

  • Observation: Note any changes in color, texture (e.g., clumping), or odor.

  • Documentation: Record your observations in a laboratory notebook, including the date of inspection.

  • Decision: If any significant changes are observed compared to the reference, this may indicate potential degradation. Further analytical characterization is recommended before proceeding with experiments.

Visualizations

StorageTroubleshooting start Observe Change in Compound Appearance check_storage Verify Storage Conditions: - Dry Area? - Room Temperature? - Tightly Sealed? start->check_storage improper_storage Improper Storage check_storage->improper_storage No correct_storage Correct Storage Conditions check_storage->correct_storage Yes action_dry Dry in Desiccator if Clumpy improper_storage->action_dry action_retest Verify Purity (e.g., NMR, LC-MS) correct_storage->action_retest action_dry->action_retest proceed Proceed with Experiment action_retest->proceed Purity Confirmed stop Consider Using a Fresh Batch action_retest->stop Degradation Detected

Caption: Troubleshooting workflow for observed changes in compound appearance.

StabilityRelationship cluster_storage Recommended Storage Conditions cluster_adverse Adverse Conditions storage_temp Room Temperature stability Chemical Stability of This compound storage_temp->stability storage_env Dry Area storage_env->stability storage_seal Tightly Sealed Container storage_seal->stability degradation Potential for Degradation adverse_moisture Exposure to Moisture adverse_moisture->degradation adverse_contaminants Contamination adverse_contaminants->degradation

Caption: Relationship between storage conditions and compound stability.

References

Optimizing reaction time for "Methyl 5-bromo-2-hydroxy-4-methoxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Problem 1: Low yield of the desired monobrominated product and formation of polybrominated byproducts.

  • Question: My reaction is yielding a significant amount of di- or poly-brominated products, reducing the yield of this compound. How can I improve the selectivity for monobromination?

  • Answer: The starting material, Methyl 2-hydroxy-4-methoxybenzoate, has a highly activated aromatic ring, making it susceptible to polybromination. To favor monobromination, consider the following strategies:

    • Use a Milder Brominating Agent: Instead of molecular bromine (Br₂), which is highly reactive, switch to a milder source of electrophilic bromine like N-bromosuccinimide (NBS).[1]

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use a 1:1 molar ratio or even a slight excess of the starting material relative to the brominating agent.

    • Low Temperature: Perform the reaction at a lower temperature, for instance, by adding the brominating agent at 0°C or below, and then allowing the reaction to slowly warm to room temperature. Low temperatures can increase the selectivity of the reaction.[1]

    • Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents may enhance steric effects, potentially favoring bromination at the less hindered position.

Problem 2: The reaction is slow or does not go to completion.

  • Question: I am observing a low conversion of the starting material even after a prolonged reaction time. What can I do to drive the reaction to completion?

  • Answer: If the reaction is sluggish, several factors could be at play. Here are some troubleshooting steps:

    • Reaction Time and Temperature: While low temperatures favor selectivity, a gradual increase in temperature might be necessary to achieve a reasonable reaction rate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal balance between reaction time and temperature.

    • Catalyst: For less reactive systems, or to enhance the rate with milder brominating agents, a catalyst can be employed. Lewis acids are commonly used in electrophilic aromatic substitution reactions.[2] Recent studies have also shown that additives like mandelic acid can enhance the reactivity of NBS.[3]

    • Purity of Reagents: Ensure that your starting material and reagents are pure and dry. Impurities can inhibit the reaction.

Problem 3: Difficulty in isolating and purifying the final product.

  • Question: I am facing challenges in purifying this compound from the reaction mixture. What are the recommended purification techniques?

  • Answer: The purification strategy will depend on the nature of the impurities.

    • Extraction: After the reaction, a standard work-up procedure involving quenching the reaction, followed by extraction with an organic solvent (e.g., ethyl acetate or diethyl ether) and washing with aqueous solutions (e.g., sodium bicarbonate, brine) is typically performed.

    • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material and any side products. A silica gel column with a suitable eluent system (e.g., a mixture of heptane and ethyl acetate) can be used.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction time for the synthesis of this compound?

A1: The reaction time can vary significantly depending on the chosen reagents, temperature, and scale of the reaction. For the bromination of a similar compound, methyl 2-methoxy-4-methylbenzoate, using bromine in acetic acid, the reaction was stirred at room temperature for 2 hours after the addition of bromine.[4] When optimizing, it is crucial to monitor the reaction's progress by TLC or HPLC to determine the optimal time to stop the reaction.

Q2: What is the expected yield for this synthesis?

A2: The yield is highly dependent on the optimization of the reaction conditions. For a closely related synthesis of methyl 5-bromo-2-methoxy-4-methylbenzoate, a yield of 99% was reported.[4] However, achieving such a high yield for the target compound may require careful optimization to maximize selectivity and conversion.

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: The structure and purity of the final product can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and the position of the bromine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Quantitative Data Summary

The following table summarizes reaction conditions from a published protocol for a structurally similar compound, which can serve as a starting point for optimization.

ParameterValueReference Compound
Starting Material Methyl 2-methoxy-4-methylbenzoateMethyl 5-bromo-2-methoxy-4-methylbenzoate[4]
Brominating Agent Bromine (Br₂)
Solvent Acetic Acid (AcOH)
Reaction Temperature Below 25°C during addition, then Room Temperature
Reaction Time 2 hours
Yield 99%

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-hydroxy-4-methoxybenzoate (Starting Material)

This protocol describes the esterification of 2-hydroxy-4-methoxybenzoic acid.

  • Dissolution: Dissolve 2-hydroxy-4-methoxybenzoic acid in anhydrous methanol.

  • Acid Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and stir for several hours (e.g., 4-24 hours), monitoring the reaction by TLC.

  • Work-up: After completion, cool the mixture and remove the methanol under reduced pressure. Pour the residue into ice water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be done by column chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol is an adaptation based on the synthesis of a similar compound.[4]

  • Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) in a suitable solvent such as acetic acid.

  • Bromination: Cool the solution in an ice bath. Add a solution of the brominating agent (e.g., N-bromosuccinimide, 1.0 eq) in the same solvent dropwise, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated time (e.g., 2-4 hours). Monitor the progress of the reaction by TLC.

  • Quenching and Extraction: Pour the reaction mixture into cold water. If necessary, adjust the pH with a base like sodium carbonate. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Bromination Reaction cluster_workup Work-up & Purification cluster_product Final Product start Methyl 2-hydroxy-4-methoxybenzoate dissolution Dissolve in Acetic Acid start->dissolution Step 1 bromination Add Brominating Agent (e.g., NBS) at 0-5 °C dissolution->bromination Step 2 stirring Stir at Room Temperature (Monitor by TLC) bromination->stirring Step 3 quench Quench with Water stirring->quench Step 4 extraction Extract with Organic Solvent quench->extraction Step 5 wash Wash with Brine extraction->wash Step 6 dry Dry over Na2SO4 wash->dry Step 7 concentrate Concentrate in vacuo dry->concentrate Step 8 purify Purify (Column Chromatography) concentrate->purify Step 9 product This compound purify->product Final Step

Caption: Experimental workflow for the synthesis of this compound.

References

Removal of unreacted starting material from "Methyl 5-bromo-2-hydroxy-4-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted starting materials from "Methyl 5-bromo-2-hydroxy-4-methoxybenzoate".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Presence of Unreacted Methyl 2-hydroxy-4-methoxybenzoate

  • Symptom: A less polar spot compared to the product is observed on a Thin Layer Chromatography (TLC) plate. ¹H NMR analysis may show signals corresponding to the starting material.

  • Cause: Incomplete bromination of the starting material, Methyl 2-hydroxy-4-methoxybenzoate.

  • Resolution:

    • Reaction Optimization: Ensure the use of a sufficient amount of the brominating agent (e.g., N-bromosuccinimide or bromine). Reaction time and temperature may also need to be optimized to drive the reaction to completion.

    • Purification:

      • Column Chromatography: This is a highly effective method for separating the product from the less polar starting material. A silica gel column with an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is recommended.

      • Recrystallization: If the starting material is present in a small amount, recrystallization can be effective. Suitable solvent systems include methanol/water, ethanol/water, or chloroform.[1]

Issue 2: Presence of Multiple Brominated Isomers

  • Symptom: Multiple spots with similar polarity to the desired product are observed on the TLC plate. HPLC analysis shows multiple peaks close to the main product peak.

  • Cause: Bromination at other positions on the aromatic ring, leading to the formation of regioisomers.

  • Resolution:

    • Reaction Control: Carefully control the reaction conditions (temperature, catalyst) to favor the desired isomer.

    • Purification:

      • Column Chromatography: This is the most effective method for separating isomers with slight polarity differences. Fine-tuning the solvent system, for instance, by using a shallow gradient of ethyl acetate in hexane, can improve resolution.[2] High-Performance Liquid Chromatography (HPLC) or High-Performance Thin Layer Chromatography (HPTLC) can also be employed for separation.[2]

      • Fractional Crystallization: If a suitable solvent is found where the isomers have different solubilities, fractional crystallization can be an effective separation technique.[2]

Issue 3: Product is Contaminated with Acidic Impurities

  • Symptom: The isolated product is an oil or discolored solid, and NMR analysis may show a broad peak corresponding to a carboxylic acid proton if hydrolysis of the ester has occurred.

  • Cause: Presence of unreacted starting carboxylic acids (if the synthesis started from the acid) or hydrolysis of the methyl ester during workup.

  • Resolution:

    • Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, to remove acidic impurities.[3]

    • Column Chromatography: Use a silica gel column with a non-polar eluent system to separate the less polar product from the highly polar acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound, and what are the likely impurities?

A1: A common starting material is Methyl 2-hydroxy-4-methoxybenzoate. The most common impurity is the unreacted starting material itself. Other potential impurities include dibrominated byproducts and other regioisomers depending on the reaction conditions.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process. It allows for the rapid identification of the components in a mixture. For this compound and its potential impurities, a common mobile phase for TLC is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm).

Q3: What are the recommended purification techniques for crude this compound?

A3: The two primary purification techniques are:

  • Column Chromatography: Highly effective for separating the desired product from impurities with different polarities. Silica gel is the most common stationary phase.

  • Recrystallization: Useful for obtaining highly pure crystalline material, provided a suitable solvent system can be found. Chloroform has been reported as a crystallization solvent for this compound.[1]

Q4: My compound is not crystallizing. What should I do?

A4: If your product is an oil and does not crystallize, it may be impure.

  • Purify Further: Subject the oil to column chromatography to remove impurities that may be inhibiting crystallization.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface, or add a seed crystal of the pure compound if available.

  • Solvent System: Ensure you are using an appropriate solvent system for recrystallization. You may need to try different solvents or solvent mixtures.

Data Presentation

Table 1: Column Chromatography Parameters for Purification

ParameterRecommended Conditions
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate Gradient
Initial Eluent 95:5 Hexane:Ethyl Acetate (or less polar)
Final Eluent 80:20 Hexane:Ethyl Acetate (or more polar, as needed)
Monitoring TLC with UV visualization (254 nm)

Table 2: Recrystallization Solvents

Solvent SystemNotes
ChloroformReported to yield yellow-brown needles.[1]
Methanol / WaterA polar solvent system that can be effective.
Ethanol / WaterSimilar to methanol/water, good for polar compounds.
Heptane / Ethyl AcetateA less polar system that can also be explored.

Experimental Protocols

Protocol 1: Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring uniform packing.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the initial eluent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound

  • Dissolution: Dissolve the crude product in a minimum amount of a hot recrystallization solvent (e.g., chloroform).

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow crude_product Crude Methyl 5-bromo-2-hydroxy- 4-methoxybenzoate tlc_analysis TLC Analysis crude_product->tlc_analysis decision Unreacted Starting Material Present? tlc_analysis->decision column_chromatography Column Chromatography decision->column_chromatography Yes recrystallization Recrystallization decision->recrystallization Minor Impurity isomers_present Isomers Present? decision->isomers_present No pure_product Pure Product column_chromatography->pure_product fractional_crystallization Fractional Crystallization column_chromatography->fractional_crystallization recrystallization->pure_product isomers_present->column_chromatography Yes isomers_present->pure_product No fractional_crystallization->pure_product

Caption: Purification workflow for this compound.

logical_relationship start Starting Material: Methyl 2-hydroxy-4-methoxybenzoate bromination Bromination Reaction start->bromination crude_mixture Crude Product Mixture bromination->crude_mixture product Desired Product: This compound crude_mixture->product impurity1 Unreacted Starting Material crude_mixture->impurity1 impurity2 Isomeric Byproducts crude_mixture->impurity2

Caption: Relationship between starting material, reaction, and product/impurities.

References

Technical Support Center: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-hydroxy-4-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Based on its functional groups (methyl ester, phenol, methoxy ether, and bromo-aromatic), this compound is susceptible to four primary degradation pathways:

  • Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-hydroxy-4-methoxybenzoic acid and methanol.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradation products, potentially through radical coupling mechanisms.

  • Photodegradation: The presence of a brominated aromatic ring makes the molecule susceptible to degradation upon exposure to light, which can involve debromination.

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition, likely initiated by the cleavage of the methoxy group or decarboxylation.

Q2: What are the likely degradation products of this compound?

A2: The primary degradation products depend on the specific stress condition:

  • Hydrolysis: 5-bromo-2-hydroxy-4-methoxybenzoic acid and methanol.

  • Oxidation: Complex mixtures of quinone-type structures and polymeric materials.

  • Photodegradation: Debrominated analogs such as Methyl 2-hydroxy-4-methoxybenzoate and subsequent hydrolysis or oxidation products.

  • Thermal Degradation: Phenolic compounds, carbon dioxide, and various small molecules resulting from ring cleavage.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact parent compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.

Q4: What are the optimal storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
Symptom Possible Cause Suggested Solution
Appearance of new, smaller peaks during analysis.Degradation of the compound. 1. Verify the age and storage conditions of your sample. 2. Prepare fresh solutions before analysis. 3. If the mobile phase is not buffered, consider that the sample itself could be altering the local pH on the column, leading to on-column degradation. Ensure the mobile phase has sufficient buffering capacity.
Ghost peaks or baseline drift.Contaminated mobile phase or column. 1. Filter all mobile phase components. 2. Use HPLC-grade solvents. 3. Flush the column with a strong solvent (e.g., acetonitrile or methanol) to remove contaminants.
Peak tailing.Interaction of the phenolic hydroxyl group with active sites on the HPLC column. 1. Acidify the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of the phenolic group. 2. Ensure you are using a high-purity silica column with end-capping.
Issue 2: Discoloration of the Sample
Symptom Possible Cause Suggested Solution
The solid compound or its solution turns yellow or brown over time.Oxidation of the phenolic group. 1. Store the compound under an inert atmosphere (argon or nitrogen). 2. Protect the sample from exposure to air and light. 3. For solutions, consider adding an antioxidant if compatible with your experimental setup.
Issue 3: Poor Recovery or Inconsistent Results
Symptom Possible Cause Suggested Solution
Lower than expected concentration of the parent compound.Decomposition due to experimental conditions. 1. pH: Avoid strongly acidic or basic conditions unless investigating hydrolysis. Buffer your solutions to a stable pH range. 2. Temperature: Avoid exposing the compound to high temperatures. If heating is necessary, perform a time-course study to assess thermal stability. 3. Light: Protect your experimental setup from light, especially UV radiation. Use amber glassware or cover your containers with aluminum foil.
Variability between replicate experiments.Inconsistent sample handling or preparation. 1. Ensure consistent timing for sample preparation and analysis. 2. Use fresh, high-purity solvents for all experiments. 3. Thoroughly mix all solutions to ensure homogeneity.

Quantitative Data Summary

Table 1: Alkaline Hydrolysis Rate Constants for Substituted Methyl Benzoates in 50% (v/v) Dioxane-Water at 35°C

CompoundRate Constant (k) (L mol⁻¹ s⁻¹)
Methyl Benzoate0.012
Methyl o-hydroxybenzoate0.008
Methyl p-hydroxybenzoateVery Slow
Methyl o-methoxybenzoate0.025
Methyl m-methoxybenzoate0.045
Methyl p-methoxybenzoate0.030

Data is illustrative and sourced from studies on similar compounds. Actual rates for this compound may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: 10% A, 90% B

    • 30.1-35 min: Re-equilibration to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol describes a typical procedure for investigating the hydrolytic stability of this compound.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 1.

Visualizations

Hydrolysis_Pathway parent This compound acid_cond H+ / H2O parent->acid_cond base_cond OH- / H2O parent->base_cond product_acid 5-bromo-2-hydroxy-4-methoxybenzoic acid acid_cond->product_acid base_cond->product_acid product_methanol Methanol

Caption: Hydrolysis of this compound.

Oxidation_Pathway parent This compound oxidant Oxidizing Agent (e.g., O2, H2O2) parent->oxidant intermediate Phenoxy Radical Intermediate oxidant->intermediate products Quinone-type Structures & Polymeric Products intermediate->products

Caption: Oxidative degradation pathway.

Photodegradation_Pathway parent This compound light UV Light (hν) parent->light debrominated Methyl 2-hydroxy-4-methoxybenzoate light->debrominated further_deg Further Degradation (Hydrolysis/Oxidation) debrominated->further_deg

Caption: Photodegradation leading to debromination.

Thermal_Degradation_Workflow start Sample of this compound tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc tga_ms TGA coupled with Mass Spectrometry (TGA-MS) tga->tga_ms data_analysis Data Analysis dsc->data_analysis tga_ms->data_analysis results Determine Onset of Decomposition, Identify Gaseous Products data_analysis->results

Caption: Experimental workflow for thermal degradation analysis.

Monitoring the Synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for monitoring the synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate. Below, you will find troubleshooting advice and frequently asked questions to ensure the successful and efficient progress of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for monitoring the progress of this bromination reaction?

A1: The most common and effective method for real-time monitoring of this reaction is Thin-Layer Chromatography (TLC). It allows for a rapid qualitative assessment of the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are recommended.

Q2: How do I perform TLC analysis for this specific reaction?

A2: A detailed protocol for TLC analysis is provided below. This method will help you visualize the separation of the starting material, product, and potential byproducts.

Q3: What are the expected ¹H NMR spectral changes I should look for to confirm product formation?

A3: Key diagnostic peaks in the ¹H NMR spectrum will confirm the successful synthesis of this compound. The disappearance of a specific proton signal from the starting material and the appearance of new, characteristic signals for the product are definitive indicators. A detailed breakdown of the expected chemical shifts is available in the "Experimental Protocols" section.

Q4: What are the potential side products, and how can I detect them?

A4: The primary side product of concern is the dibrominated species, Methyl 3,5-dibromo-2-hydroxy-4-methoxybenzoate. This can be identified by TLC as a separate spot and by ¹H NMR and mass spectrometry.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction is not proceeding (starting material remains) - Inactive bromine solution- Insufficient reaction temperature- Use a fresh solution of bromine in acetic acid.- Ensure the reaction is maintained at the recommended temperature.
Formation of multiple products (visible on TLC) - Over-bromination (formation of dibromo product)- Reaction temperature is too high- Carefully control the stoichiometry of bromine.- Maintain the reaction at a lower temperature to improve selectivity.
Product spot on TLC is weak, with significant starting material remaining after the recommended reaction time - Incomplete reaction- Extend the reaction time and continue to monitor by TLC at regular intervals.- Consider a slight increase in the amount of bromine solution, adding it dropwise while monitoring.
Difficulty in isolating the pure product - Co-elution of product and byproducts during chromatography- Optimize the solvent system for column chromatography. A gradient elution may be necessary for better separation.

Experimental Protocols

General Synthesis of this compound

This procedure involves the electrophilic aromatic substitution of methyl 2-hydroxy-4-methoxybenzoate with bromine in acetic acid.

Reaction Scheme:

reaction_scheme start Methyl 2-hydroxy-4-methoxybenzoate reagent + Br2 / Acetic Acid start->reagent product This compound reagent->product

Caption: Synthesis of this compound.

Thin-Layer Chromatography (TLC) Monitoring

Objective: To qualitatively monitor the progress of the reaction by separating the starting material from the product.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: Heptane:Ethyl Acetate (9:1 v/v)

  • UV lamp (254 nm) for visualization

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm. Cover the chamber and allow the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.

  • Also spot the starting material (methyl 2-hydroxy-4-methoxybenzoate) as a reference.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp.

Data Interpretation:

Compound Expected Rf Value Appearance under UV (254 nm)
Methyl 2-hydroxy-4-methoxybenzoate (Starting Material)~0.5Dark spot
This compound (Product)~0.38Dark spot

TLC Monitoring Workflow:

tlc_workflow start Take aliquot from reaction mixture spot Spot on TLC plate alongside starting material start->spot develop Develop plate in Heptane:EtOAc (9:1) spot->develop visualize Visualize under UV light (254 nm) develop->visualize analyze Analyze spot migration and intensity visualize->analyze

Caption: Workflow for TLC monitoring.

¹H NMR Spectroscopy

Objective: To confirm the structure of the product and assess the purity of the sample.

Sample Preparation: Dissolve a small amount of the dried reaction product in deuterated chloroform (CDCl₃).

Expected Chemical Shifts (δ) in ppm:

Compound -OCH₃ (methoxy) -OCH₃ (ester) Aromatic-H -OH
Methyl 2-hydroxy-4-methoxybenzoate (Starting Material) ~3.8~3.96.4-7.8 (3H, complex pattern)~10.8 (singlet)
This compound (Product) ~3.9~3.95~7.0 (1H, singlet), ~7.9 (1H, singlet)~11.0 (singlet)

Key Diagnostic Changes:

  • The disappearance of the complex aromatic signals of the starting material.

  • The appearance of two singlets in the aromatic region for the product, indicating the specific substitution pattern.

Troubleshooting Decision Tree

troubleshooting_tree start Reaction Incomplete or Multiple Products? check_reagents Check Reagent Activity start->check_reagents No/Slow Reaction check_temp Check Reaction Temperature start->check_temp No/Slow Reaction multiple_spots Multiple Spots on TLC? start->multiple_spots Multiple Products use_fresh Use Fresh Bromine Solution check_reagents->use_fresh adjust_temp Adjust Temperature check_temp->adjust_temp over_bromination Likely Over-bromination multiple_spots->over_bromination Yes incomplete Incomplete Reaction multiple_spots->incomplete No control_stoich Control Bromine Stoichiometry over_bromination->control_stoich extend_time Extend Reaction Time incomplete->extend_time

Caption: Troubleshooting decision tree for the synthesis.

Technical Support Center: Synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and cost-effective starting material is methyl 2-hydroxy-4-methoxybenzoate. This can be synthesized from 2,4-dihydroxybenzoic acid.

Q2: Which brominating agent is recommended for this synthesis?

N-Bromosuccinimide (NBS) is a frequently used brominating agent for this type of reaction as it is easier to handle and more selective than liquid bromine, especially in a laboratory setting. Other reagents like liquid bromine can also be used, but may require more stringent safety precautions and can lead to over-bromination.

Q3: What is a typical solvent system for the bromination reaction?

A common solvent for bromination with NBS is a halogenated solvent like dichloromethane (DCM) or chloroform. Acetic acid is also utilized in some procedures.[1] The choice of solvent can influence the reaction rate and selectivity.

Q4: How can I monitor the progress of the bromination reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the visualization of the consumption of the starting material and the formation of the product.

Q5: What are the expected byproducts in this synthesis?

Potential byproducts can include the di-brominated product, where a second bromine atom is added to the aromatic ring. Positional isomers may also form, although the directing effects of the hydroxyl and methoxy groups favor the desired product.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction closely using TLC or HPLC until the starting material is consumed. If the reaction stalls, a slight increase in temperature or addition of a catalyst might be necessary.
Over-bromination Use a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents).[2] Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
Suboptimal Temperature The reaction temperature should be carefully controlled. For NBS bromination, the reaction is often carried out at room temperature. For reactions with liquid bromine, lower temperatures (0-5 °C) are often employed to control the reactivity.[3]
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can interfere with the reaction.

Issue 2: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Starting Material If the reaction did not go to completion, separating the product from the starting material can be challenging due to similar polarities. Optimize the reaction to ensure full conversion. Column chromatography with a suitable solvent system (e.g., heptane/ethyl acetate) can be used for purification.[4]
Formation of Isomers Positional isomers can be difficult to separate. Careful column chromatography with a shallow solvent gradient may be required. Recrystallization from a suitable solvent can also be an effective purification method.
Oily Product The product may initially be an oil that solidifies on standing.[1] If it remains an oil, purification by column chromatography followed by removal of the solvent under high vacuum is recommended.

Experimental Protocols

Synthesis of this compound

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Heptane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-hydroxy-4-methoxybenzoate (1.0 equivalent) in anhydrous dichloromethane.

  • To this solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 heptane/ethyl acetate eluent).

  • Once the starting material is consumed (typically after 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a heptane/ethyl acetate gradient to afford this compound as a solid.

Visualizations

Synthesis_Pathway Methyl 2-hydroxy-4-methoxybenzoate Methyl 2-hydroxy-4-methoxybenzoate This compound This compound Methyl 2-hydroxy-4-methoxybenzoate->this compound NBS, DCM, rt Troubleshooting_Workflow Start Low Yield Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Extend_Time Extend Reaction Time / Increase Temp. Incomplete->Extend_Time Yes Check_Purity Check Crude Purity Complete->Check_Purity Extend_Time->Check_Completion Side_Products Significant Side Products? Check_Purity->Side_Products Purify Optimize Purification Side_Products->Purify No Optimize_Conditions Optimize Reaction Conditions (Stoichiometry, Temp.) Side_Products->Optimize_Conditions Yes End Improved Yield Purify->End Optimize_Conditions->End Side_Reactions SM Methyl 2-hydroxy-4-methoxybenzoate P Desired Product This compound SM->P NBS (1 eq) DiBromo Di-bromo Product SM->DiBromo NBS (>1 eq) Isomer Positional Isomer SM->Isomer NBS

References

Technical Support Center: Synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, a key intermediate for researchers in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common precursor is methyl 2-hydroxy-4-methoxybenzoate. The synthesis involves an electrophilic aromatic substitution reaction, specifically bromination.

Q2: Which solvents are typically recommended for the bromination of phenolic compounds?

The choice of solvent is critical in controlling the reactivity of the brominating agent and the selectivity of the reaction. For the bromination of activated aromatic rings like substituted phenols, a range of solvents can be used. Acetic acid is a common choice. To moderate the reaction and prevent over-bromination, less polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) may be employed.[1][2][3][4]

Q3: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reaction of concern is polysubstitution, where more than one bromine atom is added to the aromatic ring.[1][5] The hydroxyl and methoxy groups are strongly activating, making the aromatic ring highly susceptible to further electrophilic attack. This can lead to the formation of di-brominated or even tri-brominated byproducts.[1][2][5] Another potential issue is poor regioselectivity, resulting in bromination at undesired positions.

Troubleshooting Guide

Symptom/Issue Potential Cause Suggested Solution
Low to no yield of the desired product. 1. Inactive brominating agent. 2. Reaction temperature too low.1. Use a fresh source of bromine or N-bromosuccinimide (NBS). 2. Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Formation of multiple products (polysubstitution). 1. The reaction is too reactive. 2. The solvent is too polar.1. Lower the reaction temperature.[1] 2. Switch to a less polar solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) to decrease the reaction rate.[1][2][3] 3. Use a milder brominating agent, such as N-bromosuccinimide (NBS).[1]
Product is a dark, impure oil that is difficult to purify. 1. Oxidation of the phenolic starting material or product. 2. Formation of tarry byproducts due to harsh reaction conditions.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the reaction temperature is carefully controlled. 3. Purify the crude product using column chromatography on silica gel.[6]
Difficulty in achieving the correct regioselectivity. The directing effects of the hydroxyl and methoxy groups can lead to a mixture of isomers.To favor para-bromination over ortho-bromination, using a non-polar solvent can be beneficial due to reduced steric hindrance.[1]

Experimental Protocol: Bromination of Methyl 2-hydroxy-4-methoxybenzoate

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate

  • Bromine (or N-bromosuccinimide)

  • Glacial Acetic Acid (or another appropriate solvent)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2-hydroxy-4-methoxybenzoate in a suitable solvent (e.g., glacial acetic acid).

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred reaction mixture. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Dilute the mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.[6]

Process Workflows

General Synthesis Workflow

start Start: Methyl 2-hydroxy-4-methoxybenzoate dissolve Dissolve in Solvent start->dissolve bromination Add Brominating Agent dissolve->bromination monitor Monitor Reaction (TLC) bromination->monitor workup Aqueous Workup monitor->workup purify Purification (Chromatography) workup->purify product Product: this compound purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Polysubstitution

problem Problem: Polysubstitution Observed cause1 Cause: High Reactivity problem->cause1 cause2 Cause: Polar Solvent problem->cause2 solution1 Solution: Lower Reaction Temperature cause1->solution1 solution3 Solution: Use Milder Brominating Agent (e.g., NBS) cause1->solution3 solution2 Solution: Use Less Polar Solvent (e.g., CH2Cl2) cause2->solution2

Caption: Troubleshooting flowchart for polysubstitution side reactions.

References

Validation & Comparative

A Researcher's Guide to Purity Analysis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. The presence of even minor impurities in a compound like Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, a substituted aromatic ester, can have significant downstream effects on reaction yields, biological activity, and ultimately, the safety and efficacy of a potential therapeutic agent. This guide provides a comparative analysis of two robust analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography is a powerful and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it exceptionally well-suited for the analysis of many pharmaceutical intermediates.[1] Gas Chromatography, on the other hand, excels in the analysis of volatile and semi-volatile compounds.[1] The choice between these methods often depends on the physicochemical properties of the analyte and the potential impurity profile.

Comparative Performance: HPLC vs. GC

The following tables summarize hypothetical performance data for the purity analysis of this compound using a developed HPLC method and a comparable GC method.

Table 1: Purity Analysis of Three Batches of this compound

Batch No. HPLC Purity (%) GC Purity (%)
BATCH-00199.8599.82
BATCH-00299.7999.75
BATCH-00399.9199.88

Table 2: Method Performance Comparison

Parameter HPLC Method GC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]
Typical Run Time 20 minutes15 minutes
Limit of Detection (LOD) 0.01%0.02%
Limit of Quantitation (LOQ) 0.03%0.06%
Precision (%RSD, n=6) < 1.0%< 1.5%
Accuracy (% Recovery) 98-102%97-103%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the purity determination of this compound. The method is adapted from established procedures for similar substituted benzoate compounds.[2][3][4][5]

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    15 90
    18 90
    19 40

    | 20 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Solution Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

  • Blank: Use the 50:50 (v/v) mixture of acetonitrile and water.

3. System Suitability:

Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

  • Tailing factor for the main peak: 0.8 - 1.5.

  • Theoretical plates: ≥ 2000.

4. Analysis and Calculation:

Inject the blank followed by the sample solution. The percentage purity is calculated using the area normalization method.

Gas Chromatography (GC) Method

This protocol provides a general framework for a GC method suitable for the analysis of this compound, assuming sufficient volatility and thermal stability.

1. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 260 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

2. Solution Preparation:

  • Standard and Sample Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethyl acetate.

3. Analysis and Calculation:

Inject the prepared sample solution. The percentage purity is calculated based on the peak area percentage.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve vol_dilute Dilution to Volume dissolve->vol_dilute injection Sample Injection vol_dilute->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % Method) integration->calculation result result calculation->result Final Purity Report

Caption: Workflow for HPLC Purity Determination.

Method_Comparison cluster_analyte Analyte Properties cluster_methods Analytical Methods cluster_considerations Key Considerations prop This compound volatility Volatility & Thermal Stability prop->volatility polarity Polarity prop->polarity impurities Expected Impurities prop->impurities hplc HPLC gc GC volatility->gc polarity->hplc impurities->hplc impurities->gc

Caption: Method Selection Logic Diagram.

References

Confirming the Structure of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate via 1H NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structure confirmation of novel or synthesized compounds is a critical step. This guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of "Methyl 5-bromo-2-hydroxy-4-methoxybenzoate," a substituted aromatic compound. By comparing predicted chemical shifts with established ranges for analogous protons, this document serves as a practical tool for structure verification.

Predicted 1H NMR Spectral Data

The structure of this compound contains several distinct proton environments that are expected to give rise to a characteristic 1H NMR spectrum. The aromatic ring possesses two non-equivalent protons, while the substituent groups contribute signals from a hydroxyl proton, a methoxy group, and a methyl ester group.

Based on the electronic effects of the substituents—the electron-donating hydroxyl and methoxy groups, and the electron-withdrawing bromine and methyl ester groups—a predicted 1H NMR spectrum can be outlined. The hydroxyl group's proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The two aromatic protons will appear as distinct singlets due to the lack of adjacent protons for coupling. The methoxy and methyl ester protons will also each appear as sharp singlets, integrating to three protons each.

Below is a table summarizing the predicted 1H NMR data for this compound. This is compared with typical chemical shift ranges for similar proton environments found in the literature.

Proton Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration Typical Range (δ, ppm)
Ar-H (position 3)6.5 - 7.0Singlet (s)1H6.5 - 8.0[1][2]
Ar-H (position 6)7.5 - 8.0Singlet (s)1H6.5 - 8.0[1][2]
-OH5.0 - 10.0 (variable)Broad Singlet (br s)1H4 - 10 (Phenols)[3]
-OCH₃3.8 - 4.0Singlet (s)3H3.3 - 3.8[3]
-COOCH₃3.7 - 3.9Singlet (s)3H3.7 - 4.1[4]

Structural and NMR Correlation Diagram

The following diagram illustrates the molecular structure of this compound and the assignment of the different proton signals in the predicted 1H NMR spectrum.

Figure 1. Molecular structure of this compound with corresponding 1H NMR signal assignments.

Experimental Protocol: 1H NMR Spectroscopy

Objective: To acquire a 1H NMR spectrum of this compound for structure confirmation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (approx. 0.6 mL)[5]

  • NMR tube (5 mm diameter)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz)[6]

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.

    • Once fully dissolved, transfer the solution to a clean 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal. This can be done manually or using an automated shimming routine.[7]

  • Data Acquisition:

    • Set the appropriate acquisition parameters. A standard 1H NMR experiment typically involves:

      • A 90° pulse angle.

      • A spectral width of approximately 12-16 ppm.

      • An acquisition time of 2-4 seconds.

      • A relaxation delay of 1-5 seconds.

      • Number of scans: 8-16 scans are usually sufficient for a sample of this concentration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.

Conclusion

The predicted 1H NMR spectrum of this compound, based on established chemical shift principles, provides a clear set of expected signals. By following the detailed experimental protocol, researchers can acquire a high-quality spectrum of their synthesized compound. A direct comparison of the experimental data with the provided predicted values and typical ranges will serve as a robust method for the structural confirmation of this compound. Any significant deviation from the expected spectrum may indicate the presence of impurities or an incorrect structure, warranting further investigation.

References

A Comparative Guide to the Synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, a substituted aromatic compound, holds potential as a building block in the synthesis of more complex molecules. This guide provides a comparative analysis of viable synthetic routes to this target molecule, complete with experimental data and detailed protocols.

Comparison of Synthesis Methods

Two primary methods for the synthesis of this compound are presented here, primarily involving the electrophilic bromination of the readily available starting material, Methyl 2-hydroxy-4-methoxybenzoate. The key differences lie in the choice of brominating agent and reaction conditions.

ParameterMethod 1: Direct Bromination with Br₂Method 2: Bromination with NBS
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Acetic AcidAcetonitrile/Water
Catalyst/Promoter None requiredMandelic Acid (catalytic)
Reaction Temperature Room Temperature (controlled below 25°C)Room Temperature
Reaction Time ~2 hoursNot specified, likely a few hours
Yield High (based on similar reactions, >90%)High (based on similar reactions)
Purity High, requires purificationHigh, requires purification
Safety Considerations Bromine is highly corrosive and toxic, requires careful handling in a fume hood.NBS is a safer alternative to liquid bromine, but still requires careful handling.

Experimental Protocols

Method 1: Direct Bromination with Bromine (Br₂)

This method is based on the successful bromination of a structurally similar compound, methyl 2-methoxy-4-methylbenzoate, which achieved a high yield.[1]

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Methyl 2-hydroxy-4-methoxybenzoate (10 g, 0.055 mol) in glacial acetic acid (70 mL).

  • Cool the solution in an ice bath to maintain the temperature below 25°C.

  • Slowly add bromine (2.8 mL, 0.055 mol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 600 mL of cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Bromination with N-Bromosuccinimide (NBS)

This proposed method utilizes the milder and easier-to-handle brominating agent, N-Bromosuccinimide (NBS), with a catalytic amount of mandelic acid in an aqueous solvent system.

Procedure:

  • In a 100 mL round-bottom flask, dissolve Methyl 2-hydroxy-4-methoxybenzoate (5.0 g, 0.027 mol) in a mixture of acetonitrile (25 mL) and water (25 mL).

  • To this solution, add N-Bromosuccinimide (5.0 g, 0.028 mol) and a catalytic amount of mandelic acid (0.4 g, 0.0027 mol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis Workflow Diagrams

Caption: Comparative workflows for the synthesis of this compound.

Experimental_Workflow start Start dissolve Dissolve Starting Material in Solvent start->dissolve add_reagents Add Brominating Agent (and Catalyst if applicable) dissolve->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor Reaction (TLC) react->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for the bromination of Methyl 2-hydroxy-4-methoxybenzoate.

References

Characterizing "Methyl 5-bromo-2-hydroxy-4-methoxybenzoate" by Melting Point: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for ensuring purity, consistency, and quality. The melting point is a critical physical property that provides a rapid and cost-effective indication of a substance's identity and purity. This guide offers a comparative analysis of the melting point characteristics of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate and its structural analogs, supported by a detailed experimental protocol for accurate determination.

Comparative Analysis of Melting Points

The table below summarizes the reported melting points for structurally related benzoate derivatives. These compounds serve as alternatives or reference points in synthetic chemistry and drug discovery.

Compound NameStructureMelting Point (°C)Notes
This compound Not ReportedThe target compound for which the melting point is to be determined.
Methyl 2-hydroxy-4-methoxybenzoate[1]47.0 - 53.0The parent compound without halogenation. The absence of the heavy bromine atom results in a lower melting point compared to what might be expected for the brominated analog.
Methyl 4-bromo-2-methoxybenzoate[2]33An isomeric analog where the hydroxyl group is replaced by a methoxy group. The inability to form strong hydrogen bonds as a donor significantly lowers the melting point.
Methyl 4-iodo-2-methoxybenzoate[3][4]41.0 - 48.0An isomeric, iodinated analog with a methoxy group instead of a hydroxyl. Its melting point is higher than the bromo-methoxy analog, reflecting the effect of the larger iodine atom.

Experimental Protocol: Melting Point Determination

The following protocol outlines the standard procedure for determining the melting point of a crystalline solid using a modern digital melting point apparatus.

Objective: To accurately determine the melting point range of a solid organic compound.

Materials and Equipment:

  • Crystalline sample (e.g., this compound)

  • Melting point capillaries (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Watch glass

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

    • Place a small amount of the powdered sample on a clean, dry watch glass.

  • Loading the Capillary Tube:

    • Tap the open end of a melting point capillary into the sample powder until a small amount of the solid is packed into the tube.

    • Invert the capillary and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.

    • The final packed sample height should be approximately 2-3 mm.

  • Melting Point Measurement:

    • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by setting a fast ramp rate (e.g., 10-20 °C/min). This will provide an estimated melting range.

    • Accurate Determination:

      • Set the starting temperature of the apparatus to at least 20 °C below the estimated melting point.

      • Set a slow heating ramp rate of 1-2 °C per minute to ensure thermal equilibrium.

      • Insert the loaded capillary into the sample holder of the apparatus.

      • Observe the sample through the magnifying lens.

      • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

      • Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording and Analysis:

    • Record the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

    • For a pure compound, this range should be narrow (typically 0.5-2.0 °C). A broad melting range often indicates the presence of impurities.

    • Perform at least two measurements to ensure reproducibility.

Experimental Workflow Diagram

The logical flow of the melting point determination protocol can be visualized as follows:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording start Start with Crystalline Sample grind Grind to Fine Powder (if needed) start->grind load Load into Capillary Tube (2-3 mm) grind->load insert Insert Capillary into Apparatus load->insert heat Heat Slowly (1-2 °C/min) insert->heat observe Observe for Phase Change heat->observe record_start Record T1: First Liquid Drop observe->record_start record_end Record T2: All Solid Melts record_start->record_end report Report Melting Range (T1 - T2) record_end->report stop End report->stop End of Protocol

Caption: Workflow for determining the melting point of a crystalline solid.

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, a substituted aromatic compound. We will explore common ionization methods, compare analytical instrumentation, and provide standardized experimental protocols to support reproducible and reliable data generation.

Comparison of Analytical Techniques

The analysis of small aromatic molecules like this compound can be effectively achieved using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.[1]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.[1]Separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase, followed by mass analysis.[2][3]
Ionization Methods Primarily Electron Ionization (EI) and Chemical Ionization (CI).[4]Primarily Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[4]
Applicability Ideal for volatile and thermally stable compounds. Derivatization may be required for polar molecules to increase volatility.[1]Suitable for a wider range of compounds, including non-volatile and thermally labile molecules.[1][2]
Sensitivity Generally offers high sensitivity, often in the parts-per-billion (ppb) range.[1]Sensitivity is detector-dependent but can also reach ppb levels, particularly with tandem MS (MS/MS).[1][3]
Strengths Excellent for resolving complex mixtures of volatile compounds and provides reproducible fragmentation patterns for library matching.[5][6]High versatility for a broad range of analytes, including polar and high molecular weight compounds, and offers softer ionization techniques that often preserve the molecular ion.[4][7]
Limitations Limited to thermally stable and volatile compounds. High temperatures can cause degradation of some analytes.[1]Can be subject to matrix effects and ion suppression, potentially affecting quantification.[7]

Mass Spectrometry Data and Fragmentation Pattern

While a publicly available mass spectrum for this compound is not readily found, a plausible fragmentation pattern can be predicted based on the analysis of structurally similar compounds and general fragmentation rules for aromatic esters, ethers, phenols, and halogenated compounds.

The molecular weight of this compound (C9H9BrO4) is approximately 260.07 g/mol . The presence of bromine is a key feature, as it has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation Pattern (Electron Ionization - EI):

m/z (mass-to-charge ratio)Proposed Fragment IonDescription
260/262[M]+•Molecular ion peak, showing the characteristic bromine isotope pattern.
229/231[M - OCH3]+Loss of the methoxy radical from the ester group.
201/203[M - COOCH3]+Loss of the carbomethoxy radical.
183/185[M - Br]+Loss of the bromine radical.
152[M - Br - OCH3]+Subsequent loss of a methoxy radical after the loss of bromine.
124[C6H4O2]+•Further fragmentation of the aromatic ring.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible mass spectrometry data. Below are generalized protocols for GC-MS and LC-MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • If necessary, perform a derivatization step (e.g., silylation of the hydroxyl group) to improve volatility and thermal stability.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the compound by its retention time and comparison of the acquired mass spectrum with theoretical fragmentation patterns.

Diagram of the GC-MS Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Dichloromethane Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Inject 1 µL Dissolution->Injection Derivatization->Injection GC_Separation GC Separation (HP-5ms column) Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (m/z 40-500) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Spectral_Analysis Spectral Analysis Data_Acquisition->Spectral_Analysis

Caption: Workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS System and Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Injection Volume: 5 µL.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-10 min: 5% to 95% B.

    • 10-12 min: 95% B.

    • 12-12.1 min: 95% to 5% B.

    • 12.1-15 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Identify the compound by its retention time and the mass-to-charge ratio of the molecular ion and its adducts.

Diagram of the LC-MS Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Methanol Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject 5 µL Filtration->Injection LC_Separation LC Separation (C18 column) Injection->LC_Separation Ionization ESI Ionization (Positive/Negative) LC_Separation->Ionization Mass_Analysis Mass Analysis (m/z 100-500) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis Data_Acquisition->Chromatogram_Analysis

Caption: Workflow for LC-MS analysis.

Logical Relationship of Analytical Choices

The selection of an appropriate analytical technique is a critical decision in the characterization of a small molecule. The following diagram illustrates the logical flow for choosing between GC-MS and LC-MS for the analysis of a compound like this compound.

Diagram of the Analytical Method Selection Logic.

Method_Selection Start Compound to Analyze: This compound Volatility Is the compound volatile? Start->Volatility Thermal_Stability Is the compound thermally stable? Volatility->Thermal_Stability Yes LC_MS Use LC-MS Volatility->LC_MS No GC_MS Use GC-MS Thermal_Stability->GC_MS Yes Thermal_Stability->LC_MS No Derivatize Consider Derivatization LC_MS->Derivatize Alternative

Caption: Decision tree for analytical method selection.

This guide provides a foundational framework for the mass spectrometry analysis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific instrumentation and experimental goals. The comparative data and workflows presented herein aim to facilitate informed decision-making and the generation of high-quality analytical data in the fields of chemical research and drug development.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds, traditionally involves reagents that pose significant health and environmental risks. This guide provides a comprehensive comparison of alternative, safer, and more environmentally benign reagents for the two key reaction steps in its synthesis: bromination and methylation. We present detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Strategies

The synthesis of this compound can be approached via two main routes starting from commercially available precursors. The choice of reagents for bromination and methylation significantly impacts the overall efficiency, safety, and environmental footprint of the synthesis.

Route 1: Traditional Approach with Alternative Reagents

This route utilizes N-Bromosuccinimide (NBS) for the bromination of methyl 2-hydroxy-4-methoxybenzoate. While NBS is a safer alternative to liquid bromine, it still requires the use of organic solvents and careful handling.[1]

Route 2: Green Chemistry Approach

This route employs an oxidative bromination system (H₂O₂/HBr) and Dimethyl Carbonate (DMC) for methylation. This approach aligns with the principles of green chemistry by using less hazardous reagents and generating fewer toxic byproducts.[2][3]

Quantitative Data Comparison

The following tables summarize the key performance indicators for the alternative reagents in the synthesis of this compound.

Bromination Step Reagent Typical Yield (%) Reaction Time (h) Solvent Key Advantages Key Disadvantages
Traditional Alternative N-Bromosuccinimide (NBS)90-96[4]0.5-8[4]Acetonitrile, DMF[1][4]High para-selectivity, easier to handle than Br₂.[4]Requires organic solvent, potential for side reactions.[5]
Green Alternative H₂O₂ / HBr85-95[2]1-3Water, Ethanol[2]Environmentally friendly, uses water as a solvent, high atom economy.[2]Requires careful control of oxidant addition.
Methylation Step Reagent Typical Yield (%) Reaction Time (h) Catalyst Key Advantages Key Disadvantages
Traditional Alternative Dimethyl Sulfate (DMS)>952-4K₂CO₃High reactivity and yield.Highly toxic and carcinogenic.[6]
Green Alternative Dimethyl Carbonate (DMC)90-98[3][7]4-12K₂CO₃, DBU[8]Low toxicity, biodegradable, environmentally friendly.[3][6]Requires higher temperatures and longer reaction times.[7]

Experimental Protocols

Protocol 1: Synthesis using N-Bromosuccinimide (NBS) for Bromination

Step 1: Bromination of Methyl 2-hydroxy-4-methoxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) in acetonitrile (10 mL per gram of substrate) at 0 °C.[4]

  • Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Green Synthesis using Oxidative Bromination and Dimethyl Carbonate (DMC)

Step 1: Oxidative Bromination of Methyl 2-hydroxy-4-methoxybenzoate

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) in a mixture of ethanol and water (1:1).

  • Reagent Addition: Add hydrobromic acid (HBr, 1.1 eq) to the solution. Then, add 30% hydrogen peroxide (H₂O₂, 1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Step 2: Methylation of 5-bromo-2,4-dihydroxybenzoic acid with Dimethyl Carbonate (DMC)

  • Reaction Setup: To a pressure vessel, add 5-bromo-2,4-dihydroxybenzoic acid (1.0 eq), dimethyl carbonate (DMC, 10-20 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[9]

  • Reaction: Seal the vessel and heat the mixture to 120-140 °C for 6-12 hours with vigorous stirring.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid catalyst and wash with acetone. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product, Methyl 5-bromo-2,4-dimethoxybenzoate, is then selectively demethylated at the 2-position using a suitable method (e.g., with aluminum chloride in dichloromethane) to yield the final product.

Synthetic Pathway Visualizations

Synthesis_Pathways cluster_0 Traditional Alternative Route cluster_1 Green Chemistry Route A Methyl 2-hydroxy-4-methoxybenzoate B This compound A->B NBS, Acetonitrile Yield: 90-96% C Methyl 2-hydroxy-4-methoxybenzoate D This compound C->D H₂O₂/HBr, H₂O/EtOH Yield: 85-95% E 5-bromo-2,4-dihydroxybenzoic acid F Methyl 5-bromo-2,4-dimethoxybenzoate E->F DMC, K₂CO₃ Yield: 90-98% F->D Selective Demethylation Experimental_Workflow cluster_NBS NBS Bromination Workflow cluster_Green Green Synthesis Workflow NBS_Start Dissolve Substrate in Acetonitrile (0°C) NBS_Add Add NBS NBS_Start->NBS_Add NBS_React Stir at RT (2-4h) NBS_Add->NBS_React NBS_Workup Quench, Extract, Dry, Concentrate NBS_React->NBS_Workup NBS_Purify Column Chromatography NBS_Workup->NBS_Purify NBS_Product Final Product NBS_Purify->NBS_Product Green_Start Dissolve Substrate in H₂O/EtOH Green_Add Add HBr, then H₂O₂ Green_Start->Green_Add Green_React Stir at RT (1-3h) Green_Add->Green_React Green_Workup Neutralize, Extract, Dry, Concentrate Green_React->Green_Workup Green_Intermediate Brominated Intermediate Green_Workup->Green_Intermediate Green_Methylate Methylate with DMC/K₂CO₃ (120-140°C, 6-12h) Green_Intermediate->Green_Methylate Green_Demethylate Selective Demethylation Green_Methylate->Green_Demethylate Green_Product Final Product Green_Demethylate->Green_Product

References

A Comparative Guide to the Isomers of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate and its structural isomers are substituted phenolic compounds that hold potential interest for researchers in medicinal chemistry and drug development. The precise positioning of the bromo, hydroxyl, and methoxy groups on the benzoate ring can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. Understanding these differences is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This guide provides a comparative analysis of key isomers, summarizing their physicochemical properties, spectroscopic data, and potential biological activities, supported by detailed experimental protocols.

Isomer Structures and Identification

The core structure of methyl 2-hydroxy-4-methoxybenzoate allows for several positional isomers when a bromine atom is introduced. The primary isomers of interest, alongside the parent compound, are depicted below.

Figure 1. Chemical structures of the target compound and its key positional isomers.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the aromatic ring directly impacts the physical properties of the isomers. A summary of available data is presented below.

PropertyThis compoundMethyl 3-bromo-2-hydroxy-4-methoxybenzoateMethyl 5-bromo-4-hydroxy-2-methoxybenzoateMethyl 3-bromo-4-hydroxy-5-methoxybenzoate
CAS Number 39503-52-1[1][2][3]Data not available185050-77-5[4]108249-43-0[5][6]
Molecular Formula C₉H₉BrO₄[3]C₉H₉BrO₄C₉H₉BrO₄[4]C₉H₉BrO₄[5]
Molecular Weight 261.07 g/mol [3]261.07 g/mol 261.07 g/mol [4]261.07 g/mol [7][5]
Boiling Point Data not availableData not available342.02 °C at 760 mmHg[4]311.2 °C (Predicted)[8]
Density Data not availableData not available1.573 g/cm³[4]1.573 g/cm³ (Predicted)[6]
Melting Point Data not availableData not availableData not available152-152.5 °C[6]
pKa (Predicted) Data not availableData not availableData not available6.84 ± 0.23[6]

Note: Some data points are predicted values from chemical databases and have not been experimentally verified.

Spectroscopic Data Comparison

Spectroscopic techniques are essential for the unambiguous identification of these isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct spectral fingerprints.

¹H NMR Spectroscopy

The chemical shifts (δ) in ¹H NMR are highly sensitive to the positions of the substituents.

IsomerAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Ester Methyl Protons (δ, ppm)Hydroxyl Proton (δ, ppm)
This compound 7.99 (s, 1H), 6.49 (s, 1H)[2]3.91 (s, 3H)[2]3.93 (s, 3H)[2]10.93 (s, 1H)[2]
Methyl 3-bromo-2-hydroxy-4-methoxybenzoate Data not availableData not availableData not availableData not available
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate Data not availableData not availableData not availableData not available
Methyl 3-bromo-4-hydroxy-5-methoxybenzoate Data not availableData not availableData not availableData not available
¹³C NMR and IR Spectroscopy

While complete comparative data is not available, the expected differences in ¹³C NMR would manifest in the chemical shifts of the aromatic carbons due to the varying electronic effects of the substituents. Similarly, in IR spectroscopy, while the characteristic peaks for the hydroxyl, carbonyl, and C-O stretches would be present in all isomers, the fingerprint region (below 1500 cm⁻¹) would show unique patterns of C-H bending and other vibrations, allowing for differentiation.

Potential Biological Activities

While direct comparative studies on the biological activities of these specific isomers are limited, research on structurally related brominated phenolic compounds suggests potential for antimicrobial and cytotoxic effects. The lipophilicity and electronic properties conferred by the bromine and methoxy groups can influence membrane permeability and interaction with biological targets.

Further research is required to elucidate the specific biological activities of each isomer. A generalized workflow for screening such compounds is presented below.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Mechanism of Action Studies synthesis Synthesis of Isomers purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Verification (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on cell lines) characterization->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant enzyme Enzyme Inhibition Assays cytotoxicity->enzyme gene Gene Expression Analysis cytotoxicity->gene pathway Signaling Pathway Analysis gene->pathway

Figure 2. A generalized experimental workflow for the synthesis, characterization, and biological evaluation of novel chemical compounds.

Experimental Protocols

The following are generalized protocols for key experiments to assess the biological activity of the isomers.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method.

1. Preparation of Materials:

  • Test compounds (isomers) dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) cultured in appropriate broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Sterile 96-well microtiter plates.

  • Positive control (e.g., a standard antibiotic) and negative control (broth with solvent).

2. Assay Procedure:

  • Add 100 µL of sterile broth to each well of the microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 5 µL of the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol is used to assess the effect of the compounds on the viability of mammalian cell lines.

1. Cell Culture and Seeding:

  • Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate medium supplemented with fetal bovine serum.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

The isomers of this compound present a valuable set of tools for investigating structure-activity relationships. The available data, though incomplete, highlights significant differences in their physicochemical properties, which are expected to translate into distinct biological activities. The provided experimental protocols offer a starting point for a systematic evaluation of their antimicrobial and cytotoxic potential. Further research to generate a complete comparative dataset will be instrumental in unlocking the therapeutic potential of this class of compounds.

References

Comparative Reactivity of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the chemical reactivity of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate and its analogs. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the Suzuki-Miyaura cross-coupling reaction, a key transformation for this class of compounds. It further explores the potential biological significance of these molecules by examining their influence on cellular signaling pathways.

Executive Summary

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is primarily governed by the nature of the halogen and the electronic properties of the substituents on the aromatic ring. For the bromo-substituted analogs discussed here, the key factors influencing their reactivity are the electronic effects (both inductive and resonance) of the hydroxyl, methoxy, and methyl ester groups, as well as any additional substituents.

Generally, electron-donating groups on the aryl halide can increase electron density at the carbon-halogen bond, potentially slowing down the oxidative addition step of the catalytic cycle. Conversely, electron-withdrawing groups can facilitate this step. The position of these substituents relative to the bromine atom also plays a critical role due to steric hindrance and the interplay of electronic effects.

To facilitate a direct comparison of reactivity, a competitive Suzuki-Miyaura cross-coupling experiment is recommended. In such an experiment, equimolar amounts of two different analogs are reacted with a limited amount of a common boronic acid partner. The relative consumption of the starting materials or the ratio of the products provides a direct measure of their relative reactivity.

Table 1: Predicted Reactivity Trends of this compound Analogs in Suzuki-Miyaura Coupling
AnalogKey Substituent EffectsPredicted Relative Reactivity
This compound-OH (ortho, electron-donating), -OCH3 (para, electron-donating), -COOCH3 (meta, electron-withdrawing)Baseline
Methyl 5-bromo-2,4-dihydroxybenzoateTwo -OH groups (ortho and para, strongly electron-donating)Likely lower
Methyl 3,5-dibromo-2-hydroxy-4-methoxybenzoateAdditional -Br (meta, electron-withdrawing)Likely higher
Methyl 5-bromo-2-hydroxy-4-nitrobenzoate-NO2 (para, strongly electron-withdrawing) replacing -OCH3Significantly higher
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate-F (para, electron-withdrawing) replacing -OCH3Higher

Note: These are predicted trends based on general principles of physical organic chemistry. Experimental verification is required.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound analogs with an arylboronic acid.

Materials:

  • This compound analog (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the this compound analog, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Stir the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Competitive Suzuki-Miyaura Cross-Coupling Experiment

This protocol is designed to directly compare the reactivity of two different analogs.

Materials:

  • Analog A (1.0 equiv)

  • Analog B (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • GC-MS for analysis

Procedure:

  • In a reaction vial, combine Analog A, Analog B, the arylboronic acid, Pd(PPh₃)₄, K₂CO₃, and the internal standard.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Stir the reaction at a constant temperature (e.g., 80 °C).

  • At regular time intervals, withdraw aliquots from the reaction mixture, quench with water, and extract with an organic solvent.

  • Analyze the organic extracts by GC-MS to determine the relative consumption of Analog A and Analog B and the formation of the corresponding products.

  • Plot the concentration of each analog versus time to determine the relative reaction rates.

Potential Involvement in Cellular Signaling Pathways

Hydroxybenzoic acids and their derivatives are known to possess a range of biological activities, and their structural similarity to endogenous signaling molecules suggests potential interactions with cellular pathways. While specific studies on this compound analogs are limited, related compounds have been shown to modulate key signaling cascades involved in inflammation, oxidative stress, and cell growth.

For instance, some hydroxybenzoic acid derivatives have been reported to influence the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation, and its modulation can have significant therapeutic implications.

Furthermore, compounds with phenolic hydroxyl groups can act as antioxidants and may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] The Nrf2 pathway is a critical regulator of the cellular antioxidant response, and its activation can protect cells from oxidative damage.

The potential for these analogs to interact with such pathways warrants further investigation, which could be initiated by screening their activity in relevant cell-based assays.

Protocol 3: General Protocol for Assessing Biological Activity (e.g., IC50 Determination)

This protocol outlines a general approach to determine the half-maximal inhibitory concentration (IC50) of the analogs on a specific enzyme or receptor.

Materials:

  • Test compound (analog) at various concentrations

  • Target enzyme or receptor

  • Substrate for the enzyme or ligand for the receptor

  • Buffer solution

  • 96-well plates

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the buffer, the target enzyme or receptor, and the test compound at different concentrations.

  • Initiate the reaction by adding the substrate or ligand.

  • Incubate the plate for a specific period at a controlled temperature.

  • Measure the enzyme activity or receptor binding using a plate reader.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the biological activity.[3][4][5]

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow_Competitive_Reaction cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Analysis Combine Reactants Combine Analogs A & B, Boronic Acid, Catalyst, Base Add Solvent Add Degassed Solvent Combine Reactants->Add Solvent Stir at Temp Stir at Constant Temperature Add Solvent->Stir at Temp Take Aliquots Withdraw Aliquots at Time Intervals Stir at Temp->Take Aliquots Quench and Extract Quench and Extract Take Aliquots->Quench and Extract GC-MS Analysis Analyze by GC-MS Quench and Extract->GC-MS Analysis Data Plotting Plot Concentration vs. Time GC-MS Analysis->Data Plotting

Caption: Experimental workflow for competitive reactivity studies.

Signaling_Pathway_Modulation Analog Analog Cellular Receptors Cellular Receptors Analog->Cellular Receptors Signaling Cascades Signaling Cascades Cellular Receptors->Signaling Cascades NF-kB Pathway NF-kB Pathway Signaling Cascades->NF-kB Pathway Nrf2 Pathway Nrf2 Pathway Signaling Cascades->Nrf2 Pathway Gene Expression Gene Expression NF-kB Pathway->Gene Expression Nrf2 Pathway->Gene Expression Biological Response Biological Response Gene Expression->Biological Response Inflammation Inflammation Biological Response->Inflammation Oxidative Stress Oxidative Stress Biological Response->Oxidative Stress

Caption: Potential modulation of cellular signaling pathways.

Conclusion

This guide provides a foundational understanding of the comparative reactivity of this compound analogs and outlines experimental approaches for their systematic evaluation. The provided protocols for Suzuki-Miyaura coupling and biological activity assessment offer a starting point for researchers to quantitatively compare these valuable synthetic intermediates. Further investigation into their interaction with cellular signaling pathways could unveil novel therapeutic applications. The use of competitive reaction studies and standardized biological assays will be instrumental in building a comprehensive structure-activity relationship profile for this class of compounds.

References

A Comparative Guide to Purity Assessment of Commercial "Methyl 5-bromo-2-hydroxy-4-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative overview of analytical methodologies for assessing the purity of commercial "Methyl 5-bromo-2-hydroxy-4-methoxybenzoate," a key building block in the synthesis of various pharmaceutical compounds.

Potential Impurities in Commercial "this compound"

The purity of commercially available "this compound" can be influenced by the synthetic route employed and the subsequent purification process. A common synthesis involves the esterification of 5-bromo-2-hydroxy-4-methoxybenzoic acid.[1] This process can lead to several potential impurities.

Table 1: Potential Impurities and Their Origins

Impurity NameChemical StructurePotential Origin
5-bromo-2-hydroxy-4-methoxybenzoic acidUnreacted starting material
Isomeric Methyl EstersImpurities in the starting material or side reactions
Residual Solvents (e.g., Methanol, Hexane)N/ARemnants from the synthesis and purification steps
By-products of BrominationIncomplete or over-bromination during synthesis of the precursor

Comparative Analysis of Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity assessment. Each method provides unique insights into the nature and quantity of impurities.

Table 2: Comparison of Key Analytical Methods

Analytical TechniqueInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC)Quantitative purity, detection and quantification of non-volatile impurities.High sensitivity and resolution, suitable for quantitative analysis.Requires reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS)Detection and identification of volatile and semi-volatile impurities.High separation efficiency and definitive identification of volatile compounds.Not suitable for non-volatile impurities.
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR)Structural confirmation of the main compound and identification of structural isomers and other organic impurities.Provides detailed structural information, can detect a wide range of impurities without reference standards.Lower sensitivity compared to chromatographic methods for trace impurities.
Melting Point AnalysisPreliminary assessment of overall purity.Simple, rapid, and inexpensive.Non-specific, significant depression of melting point only occurs with substantial impurity levels.
Elemental AnalysisConfirmation of the elemental composition (C, H, Br, O).Provides fundamental confirmation of the compound's identity.Does not provide information on the nature of impurities.

Experimental Workflow for Purity Assessment

A systematic workflow ensures a thorough evaluation of the compound's purity.

G cluster_0 Purity Assessment Workflow A Sample Receipt and Initial Inspection B Melting Point Analysis A->B Preliminary Check C ¹H NMR and ¹³C NMR Spectroscopy A->C Structural Confirmation B->C If Melting Point is Broad D HPLC Analysis (Purity and Impurity Profile) C->D Quantitative Analysis E GC-MS Analysis (Residual Solvents) D->E Volatile Impurity Check F Elemental Analysis E->F Elemental Composition G Purity Confirmation and Documentation F->G Final Report

Caption: Experimental workflow for the comprehensive purity assessment of "this compound".

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of "this compound" and quantify impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: Inject the sample and run the gradient program. The purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify any structural isomers or organic impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Procedure: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values of the proton spectrum, along with the chemical shifts in the carbon spectrum, should be consistent with the expected structure of "this compound."

Potential Synthetic Pathway and Origin of Impurities

The following diagram illustrates a plausible synthetic route and highlights the stages where impurities may be introduced.

G cluster_1 Synthetic Pathway and Impurity Introduction A 5-bromo-2-hydroxy-4-methoxybenzoic acid (Starting Material) B Esterification (e.g., with (diazomethyl)trimethylsilane in Methanol) A->B Imp1 Unreacted Starting Material A->Imp1 C Crude this compound B->C Imp2 Isomeric Impurities B->Imp2 D Purification (e.g., Recrystallization, Chromatography) C->D E Pure this compound D->E Imp3 Residual Solvents D->Imp3 Imp1->C Imp2->C Imp3->E

Caption: A potential synthetic pathway for "this compound" indicating stages of impurity introduction.

By employing the analytical strategies outlined in this guide, researchers can confidently assess the purity of their "this compound" samples, ensuring the integrity of their subsequent experiments and research outcomes.

References

A Researcher's Guide to Analytical Standards for Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, the selection of an appropriate analytical standard is a critical first step. This guide provides a comparative overview of the currently available options and outlines experimental protocols for their characterization and use.

Comparison of Commercially Available this compound

For routine analysis and applications where the highest level of metrological traceability is not required, commercial-grade reagents can be utilized as starting materials for the preparation of in-house or working standards. The following table summarizes the offerings from various suppliers. It is important to note that the stated purity from the supplier should be independently verified.

Supplier (Distributor)BrandCAS NumberStated PurityAvailable Quantities
CymitQuimicaFluorochem39503-52-195%[1]250mg, 1g, 5g, 10g[1]
Chem-Impex-2973-59-3≥ 99% (HPLC) (for a related isomer)-
Chemsrc-185050-77-597.0% (for a related isomer)-

Note: Researchers should always obtain the lot-specific Certificate of Analysis (CoA) from the supplier, which may provide more detailed information on the purity and the methods used for its determination.[2]

Qualifying an In-house Analytical Standard

Given the absence of a CRM, it is imperative to thoroughly characterize a commercial lot of this compound before its use as an analytical standard. This process involves confirming the identity of the compound and accurately determining its purity. The following experimental workflow is recommended.

Standard Qualification Workflow cluster_0 Material Acquisition cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Standard Preparation A Procure Commercial Methyl 5-bromo-2-hydroxy- 4-methoxybenzoate B Mass Spectrometry (MS) - Confirm Molecular Weight A->B Identity C NMR Spectroscopy - Confirm Structure A->C Identity D Quantitative NMR (qNMR) - Absolute Purity A->D Purity E HPLC-UV - Chromatographic Purity A->E Purity F Loss on Drying (LOD) - Residual Solvents A->F Purity G Thermogravimetric Analysis (TGA) - Water Content A->G Purity H Prepare Stock Solutions D->H Qualified Material E->H Qualified Material F->H Qualified Material G->H Qualified Material I Establish Storage Conditions and Re-test Date H->I

Workflow for qualifying an in-house analytical standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the chromatographic purity of this compound and separating it from potential impurities.

1. Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.

3. Data Analysis:

The purity is calculated using the area normalization method from the resulting chromatogram. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks.

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.[3][4][5] An internal standard with a known purity and concentration is used for quantification.

1. Materials and Reagents:

  • This compound sample.

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have protons that resonate in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., DMSO-d₆, Chloroform-d).

2. Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.

  • Add a sufficient volume of the deuterated solvent to dissolve both the sample and the internal standard.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Analysis:

The purity of the sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

qNMR_Process cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Accurately weigh Analyte and Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum (long relaxation delay) B->C D Integrate Analyte and Internal Standard Signals C->D E Calculate Purity using the qNMR formula D->E

General workflow for purity determination by qNMR.

Conclusion

While a certified reference material for this compound is not currently available, researchers can confidently establish a reliable in-house analytical standard by procuring high-purity commercial-grade material and performing a thorough qualification. The combination of chromatographic purity assessment by HPLC and absolute purity determination by qNMR provides a robust approach to characterizing this important molecule for use in research and development. The experimental protocols provided in this guide offer a solid foundation for implementing these analytical techniques.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 5-bromo-2-hydroxy-4-methoxybenzoate was not publicly available. This guidance is compiled from safety data for structurally similar compounds, including other substituted benzoates and brominated aromatic compounds. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before commencing any work.

This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemicals.[1][2][3][4]

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing.Protects eyes from splashes and dust particles.[1][2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat must be worn.Prevents skin contact with the chemical.[1][2][3][4]
Respiratory Protection Typically not required under normal use with adequate ventilation, such as a chemical fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Protects against the inhalation of dust particles.[1][2]
Foot Protection Closed-toe shoes.Protects feet from spills.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is crucial for minimizing exposure risk and preventing contamination.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1][2]

  • Verify that a safety shower and eyewash station are easily accessible.[1][2]

  • Assemble all necessary equipment and reagents.

  • Don the appropriate personal protective equipment as outlined in the table above.[1][2]

2. Handling:

  • Handle the solid chemical with care to avoid the generation of dust.[1][3]

  • Use a spatula or other appropriate tools for transferring the solid.

  • If weighing the compound, do so in a weigh boat or on weighing paper within a ventilated enclosure.[2]

  • Keep the container of the chemical tightly closed when not in use.[1][2][5]

3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Properly remove and dispose of contaminated gloves.[4]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][6]

Emergency First Aid Measures

Immediate and appropriate action is critical in the event of accidental exposure.

Exposure Type First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][8]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2][7][8]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Waste Characterization:

  • While specific data for this compound is unavailable, related brominated compounds may be classified as hazardous waste.[8] It is imperative to consult your institution's EHS office and local regulations for a final determination.

Solid Waste Disposal:

  • Collect all solid waste containing the chemical in a designated, labeled, and sealed container.

  • The container should be clearly marked as "Hazardous Waste" (or as determined by your EHS office) and include the full chemical name.

  • Do not mix with other chemical waste unless explicitly instructed to do so by your EHS office.

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean & Verify Fume Hood check_safety Check Eyewash/Shower prep_area->check_safety gather_materials Assemble Materials check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Chemical in Hood don_ppe->weigh Proceed to Handling transfer Transfer with Care weigh->transfer use Keep Container Closed transfer->use clean_area Clean Work Area use->clean_area Proceed to Post-Handling dispose_gloves Dispose of Gloves clean_area->dispose_gloves wash_hands Wash Hands Thoroughly dispose_gloves->wash_hands collect_waste Collect in Labeled Container wash_hands->collect_waste Proceed to Disposal store_waste Store for EHS Pickup collect_waste->store_waste

Caption: A high-level workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.